PROTAC SMARCA2 degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H62N10O6S |
|---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,3'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-26-36(60)22-40(59)47(62)52-31(3)34-10-12-35(13-11-34)45-32(4)51-29-66-45)42-24-43(56-65-42)64-21-20-57-18-14-33(15-19-57)25-58-17-7-16-49(28-58)27-50-46-39(53-49)23-38(54-55-46)37-8-5-6-9-41(37)61/h5-6,8-13,23-24,29-31,33,36,40,44,53,60-61H,7,14-22,25-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+,49?/m0/s1 |
InChI Key |
NKQRBRMWJGNDDP-VTHQTLKFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PROTAC SMARCA2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs mediate the degradation of the entire protein, offering a more profound and sustained therapeutic effect. This technical guide provides an in-depth overview of the mechanism of action of PROTAC SMARCA2 Degrader-1, a targeted protein degrader aimed at SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. The loss of the related protein SMARCA4 in some cancers makes them dependent on SMARCA2 for survival, rendering SMARCA2 an attractive therapeutic target.[2][3][4][5]
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that specifically binds to the SMARCA2 protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[6][7] The fundamental mechanism of action involves the formation of a ternary complex between SMARCA2, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of the SMARCA2 protein.[8][9] The resulting polyubiquitinated SMARCA2 is then recognized and targeted for degradation by the 26S proteasome, leading to its clearance from the cell.[8][9]
Quantitative Data Summary
While specific quantitative data for "this compound (compound ex7)" is limited to a degradation concentration (DC50) of less than 0.1 μM, the following tables provide representative data for other well-characterized SMARCA2 PROTACs to illustrate typical efficacy and selectivity parameters.[10][11]
Table 1: Degradation Potency of Representative SMARCA2 PROTACs
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| A947 | SW1573 | 0.039 | 96 | 20 | VHL |
| ACBI2 | NCI-H1568 | <1 | >90 | 24 | VHL |
| SMD-3236 | (Not specified) | < 1 | > 95 | (Not specified) | VHL |
| UM-SMD-8801 | (Not specified) | < 10 | > 90 | (Not specified) | (Not specified) |
| SMARCA2/4-degrader-1 | A549 | < 100 | > 90 | 24 | (Not specified) |
Data compiled from publicly available sources for illustrative purposes.[3][6][12][13]
Table 2: Selectivity Profile of Representative SMARCA2 PROTACs
| Compound Name | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) |
| A947 | 0.039 | 1.1 | ~28-fold |
| SMD-3236 | < 1 | > 1000 | > 2000-fold |
| UM-SMD-8801 | < 10 | > 10,000 | > 1000-fold |
Data compiled from publicly available sources for illustrative purposes.[3][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of PROTAC SMARCA2 degraders.
Western Blot for SMARCA2 Degradation
This assay is fundamental for quantifying the reduction in SMARCA2 protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., SMARCA4-deficient cancer cell line)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize SMARCA2 levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8][14]
Cell Viability Assay
This assay assesses the functional consequence of SMARCA2 degradation on cell proliferation and survival.
Materials:
-
Cell line of interest
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
96-well plates (opaque-walled for luminescent assays)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a prolonged period (e.g., 72 hours to 6 days).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).[15][16]
In Vitro Ubiquitination Assay
This assay directly demonstrates the PROTAC-mediated ubiquitination of SMARCA2.
Materials:
-
Recombinant SMARCA2 protein
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and the relevant E3 ligase (e.g., VHL or CRBN complex)
-
Ubiquitin
-
ATP
-
This compound
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-SMARCA2 or anti-ubiquitin antibody
Protocol:
-
Reaction Setup: Assemble the ubiquitination reaction mixture containing the recombinant proteins, ubiquitin, ATP, and reaction buffer on ice.
-
Initiation: Add this compound or DMSO to the respective reactions and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding Laemmli buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an anti-SMARCA2 antibody. The appearance of higher molecular weight bands or a smear above the unmodified SMARCA2 band indicates polyubiquitination.[1][9]
Conclusion
This compound exemplifies a promising therapeutic strategy for cancers with SMARCA4 mutations by selectively inducing the degradation of the synthetically lethal target, SMARCA2. The mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, offers a distinct advantage over traditional inhibition. The experimental protocols outlined in this guide provide a robust framework for the characterization and validation of this and other SMARCA2-targeting PROTACs, facilitating their development from preclinical research to potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Cellular Function of SMARCA2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Chromatin Remodeler in Health and Disease
Abstract
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM (Brahma homolog), is a critical ATPase subunit of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. Dysregulation of SMARCA2 function has been implicated in a variety of human diseases, most notably cancer and the rare developmental disorder, Nicolaides-Baraitser syndrome. This technical guide provides a comprehensive overview of the cellular functions of SMARCA2, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its emerging role as a therapeutic target. We present quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of its functional context to serve as a valuable resource for researchers, scientists, and drug development professionals.
Core Function: The SWI/SNF Chromatin Remodeling Complex
SMARCA2 is one of two mutually exclusive catalytic ATPase subunits, the other being SMARCA4 (also known as BRG1), that power the SWI/SNF complex.[1] The primary function of this complex is to utilize the energy from ATP hydrolysis to remodel chromatin structure.[1] This is achieved by sliding, evicting, or restructuring nucleosomes, the fundamental units of chromatin composed of DNA wrapped around histone proteins.[2] By modulating the packaging of DNA, the SWI/SNF complex can either activate or repress gene expression, depending on the genomic context and the specific composition of the complex.[3]
The ATPase activity of SMARCA2 is essential for its chromatin remodeling function.[4] The energy released from ATP hydrolysis fuels the mechanical work required to alter nucleosome positioning.[2] In addition to its ATPase domain, SMARCA2 also contains a bromodomain, which is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails.[4] This interaction helps to target the SWI/SNF complex to specific regions of the genome.
Quantitative Data
Binding Affinities of SMARCA2 Bromodomain Inhibitors
The bromodomain of SMARCA2 is a well-characterized drug target. Several small molecule inhibitors have been developed that bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting its interaction with acetylated histones. The binding affinities of some of these inhibitors are summarized in the table below.
| Compound | Target | Assay | Kd (nM) | IC50 (µM) | Reference |
| PFI-3 | SMARCA2/4 Bromodomain | BROMOScan | 55-110 | - | [5] |
| DCSM06 | SMARCA2 Bromodomain | AlphaScreen | - | 39.9 ± 3.0 | [1][6] |
| DCSM06 | SMARCA2 Bromodomain | Surface Plasmon Resonance | 38,600 | - | [1][6] |
| DCSM06-05 | SMARCA2 Bromodomain | AlphaScreen | - | 9.0 ± 1.4 | [1][6] |
| DCSM06-05 | SMARCA2 Bromodomain | Surface Plasmon Resonance | 22,400 | - | [7] |
SMARCA2 Expression in Cancer
SMARCA2 expression is frequently altered in various cancers. While it can act as a tumor suppressor in some contexts, its overexpression is associated with poor prognosis in others. The following table provides a summary of SMARCA2 protein expression levels in a selection of cancer types, based on data from The Human Protein Atlas.
| Cancer Type | Staining Intensity | Proportion of Stained Cases |
| Breast Cancer | High, Medium, Low | 85% |
| Colorectal Cancer | High, Medium, Low | 99% |
| Lung Cancer | High, Medium, Low | 93% |
| Ovarian Cancer | High, Medium, Low | 99% |
| Pancreatic Cancer | High, Medium, Low | 100% |
| Prostate Cancer | High, Medium, Low | 92% |
| Skin Cancer | High, Medium, Low | 92% |
| Stomach Cancer | High, Medium, Low | 99% |
| Testis Cancer | High, Medium, Low | 100% |
| Urothelial Cancer | High, Medium, Low | 92% |
Signaling Pathways Involving SMARCA2
SMARCA2 is involved in several key signaling pathways that regulate cell growth, differentiation, and survival. Its ability to modulate gene expression allows it to influence the output of these pathways.
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. SMARCA2, as part of the SWI/SNF complex, can be recruited to Wnt target genes by β-catenin, a key transcriptional coactivator in the pathway. This recruitment leads to chromatin remodeling and activation of Wnt-responsive genes.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical for embryonic patterning and cell proliferation. The transcription factors of this pathway, the GLI proteins, can interact with the SWI/SNF complex. SMARCA2 can be recruited to Hh target gene promoters by GLI proteins to facilitate their transcription.
Interaction with p53
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. SMARCA2 and the SWI/SNF complex are known to cooperate with p53 to regulate the expression of p53 target genes. In response to DNA damage, p53 can recruit the SWI/SNF complex to the promoters of genes involved in cell cycle arrest and DNA repair, such as p21.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SMARCA2
This protocol describes the general workflow for performing ChIP-seq to identify the genomic binding sites of SMARCA2.
Detailed Methodology:
-
Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Nuclei Isolation: Lyse the cells to release the nuclei.
-
Chromatin Sonication: Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 150-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a ChIP-grade anti-SMARCA2 antibody. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution: Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.
-
Library Preparation: Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Sequencing: Sequence the DNA library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of SMARCA2 enrichment. Perform downstream analysis such as motif discovery and gene ontology analysis.
In Vitro ATPase Assay
This protocol outlines a colorimetric malachite green-based assay to measure the ATPase activity of purified SMARCA2.
Detailed Methodology:
-
Reaction Setup: In a microplate, set up reactions containing purified SMARCA2 protein, ATP, MgCl₂, and a suitable reaction buffer (e.g., Tris-HCl, pH 7.5). Include appropriate controls (no enzyme, no ATP).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Stop Reaction: Stop the reaction by adding a solution such as EDTA or SDS.
-
Malachite Green Addition: Add a malachite green-molybdate reagent to each well. This reagent will react with the inorganic phosphate released during ATP hydrolysis.
-
Color Development: Allow the color to develop for a specified time at room temperature. A green phosphomolybdate complex will form.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 620-650 nm using a microplate reader.
-
Quantification: Determine the amount of phosphate released by comparing the absorbance values to a standard curve generated with known concentrations of inorganic phosphate.
Cell Proliferation Assay after SMARCA2 Knockdown
This protocol describes a crystal violet-based assay to assess the effect of SMARCA2 knockdown on cell proliferation.
Detailed Methodology:
-
Cell Seeding: Seed the cells of interest into a multi-well plate at an appropriate density.
-
Transfection: Transfect the cells with either a small interfering RNA (siRNA) targeting SMARCA2 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for SMARCA2 knockdown and subsequent effects on proliferation.
-
Fixation: Gently wash the cells with PBS and then fix them with a solution like methanol (B129727) for 10-15 minutes.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution for 20-30 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Solubilization: Air dry the plate and then solubilize the stain by adding a solution such as 10% acetic acid or 1% SDS to each well.
-
Measurement: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-590 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the SMARCA2 knockdown wells to the control wells to determine the effect on cell proliferation.
Conclusion and Future Directions
SMARCA2 is a central player in the epigenetic regulation of gene expression. Its role as the catalytic engine of the SWI/SNF complex places it at the crossroads of numerous cellular processes, from development and differentiation to DNA repair and cell cycle control. The growing body of evidence linking SMARCA2 dysregulation to cancer has spurred significant interest in developing therapeutic strategies that target this protein. The development of selective SMARCA2 inhibitors and degraders represents a promising avenue for the treatment of cancers with specific genetic vulnerabilities, such as those with mutations in its paralog, SMARCA4.
Future research will likely focus on further elucidating the context-dependent roles of SMARCA2 in different cellular and disease states, identifying novel protein-protein interactions, and exploring the therapeutic potential of combination therapies involving SMARCA2-targeting agents. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these research endeavors and contribute to a deeper understanding of the multifaceted functions of this critical chromatin remodeler.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Advent of Targeted Protein Degradation: A Technical Overview of PROTAC SMARCA2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Cancer Therapy
The targeted degradation of pathogenic proteins represents a revolutionary approach in drug discovery, offering the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. This technical guide delves into the discovery and synthesis of PROTAC SMARCA2 Degrader-1, a promising therapeutic agent for cancers harboring mutations in the SMARCA4 gene.
SMARCA4 and SMARCA2 are highly homologous, mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] In cancers where SMARCA4 is inactivated by mutation, the cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability.[2][3][4][5][6] Consequently, the selective degradation of SMARCA2 presents a compelling therapeutic strategy.[1][2][3] This document provides an in-depth look at the discovery, mechanism of action, synthesis, and biological evaluation of PROTAC SMARCA2 degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC SMARCA2 degraders operate by inducing the formation of a ternary complex between SMARCA2 and an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) or cereblon (CRBN) ligase.[1][7][8][9] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the SMARCA2 protein.
Discovery and Development Workflow
The discovery of a potent and selective PROTAC SMARCA2 degrader is a multi-step process that begins with the identification of suitable ligands for both SMARCA2 and the chosen E3 ligase. These are then connected via a chemical linker, which is optimized for length and composition to ensure efficient ternary complex formation and subsequent degradation.
Quantitative Biological Activity
The efficacy of PROTAC SMARCA2 degraders is quantified by several key parameters, including their half-maximal degradation concentration (DC₅₀) and maximal degradation level (Dₘₐₓ). The following tables summarize the reported activities of various exemplary PROTAC SMARCA2 degraders.
Table 1: In Vitro Degradation Activity of Representative SMARCA2 PROTACs
| Compound Name | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Citation(s) |
| A947 | SW1573 | < 0.1 | > 90 | VHL | [3][4] |
| SMD-3236 | NCI-H838 | < 1 | > 95 | VHL | [10] |
| ACBI2 | N/A | Sub-nanomolar | N/A | VHL | [11] |
| YDR1 | H1792 | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | Cereblon | [8] |
| YD54 | H1792 | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | Cereblon | [8] |
| PROTAC 1 | MV-4-11 | 300 | ~65 | VHL | |
| SMD-3040 | N/A | Low nanomolar | > 90 | VHL | [12] |
| UM-SMD-8801 | N/A | < 10 | > 90 | N/A | [6] |
| SMARCA2/4-degrader-1 (I-430) | A549 | < 100 | > 90 | N/A | [13] |
Table 2: Selectivity of SMARCA2 Degraders over SMARCA4
| Compound Name | SMARCA2 DC₅₀ (nM) | SMARCA4 DC₅₀ (nM) | Selectivity (Fold) | Citation(s) |
| SMD-3236 | < 1 | > 2000 | > 2000 | [14] |
| ACBI2 | Sub-nanomolar | N/A | 10 | [11] |
| YDR1 | 69 (24h) | 135 (24h) | ~2 | [8] |
| PROTAC 29 | N/A | N/A | 3 | [11] |
| UM-SMD-8801 | < 10 | > 10000 | > 1000 | [6] |
Synthesis of this compound
The synthesis of a PROTAC SMARCA2 degrader involves the conjugation of a SMARCA2-binding moiety to an E3 ligase-binding ligand through a chemical linker. A representative synthetic strategy is outlined below. This typically involves standard coupling reactions, such as amide bond formation or click chemistry, to connect the three components.
Representative Synthetic Scheme:
The synthesis commences with the preparation of the SMARCA2 bromodomain ligand and the E3 ligase ligand, each functionalized with a reactive group for linker attachment. For instance, a common SMARCA2 ligand is based on a 2-(6-aminopyridazin-3-yl)phenol scaffold.[8] The E3 ligase ligand, such as a derivative of pomalidomide (B1683931) for CRBN or a hydroxyproline-containing molecule for VHL, is similarly prepared. The linker, often a polyethylene (B3416737) glycol (PEG) chain or an alkyl chain of varying length, is synthesized with complementary functional groups.
The final step involves the coupling of the SMARCA2 ligand-linker intermediate with the E3 ligase ligand. The reaction conditions are chosen to be mild to avoid degradation of the complex molecules. Purification of the final PROTAC is typically achieved through chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).
General Protocol for Final Coupling Step (Amide Bond Formation):
-
Dissolution: Dissolve the SMARCA2 ligand-linker intermediate (1.0 eq) with a terminal carboxylic acid and the E3 ligase ligand (1.1 eq) with a terminal amine in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling reagent, for example, HATU (1.2 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC SMARCA2 degrader.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Experimental Protocols
Western Blot for SMARCA2 Degradation:
-
Cell Culture and Treatment: Plate cells (e.g., SW1573 or NCI-H838) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC SMARCA2 degrader or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #11966) overnight at 4°C.[15] A loading control antibody (e.g., GAPDH, β-actin, or vinculin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the SMARCA2 signal to the loading control. The percentage of degradation is calculated relative to the DMSO-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed SMARCA4-mutant and wild-type cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC SMARCA2 degrader.
-
Incubation: Incubate the plates for a period of 5-7 days.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated controls and plot the cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression model.
Conclusion and Future Directions
The development of potent and selective PROTAC SMARCA2 degraders, such as those exemplified by compounds like A947 and SMD-3236, holds significant promise for the treatment of SMARCA4-deficient cancers.[3][5][10][14] The ability to transform non-selective binding ligands into highly selective degraders highlights a key advantage of the PROTAC modality.[3][4] Ongoing research is focused on optimizing the pharmacokinetic properties of these molecules to produce orally bioavailable drugs with favorable in vivo efficacy and safety profiles.[6][8][11] The synergistic effects observed when combining SMARCA2 degraders with other targeted therapies, such as KRAS G12C inhibitors, open up new avenues for combination treatments in cancers with co-mutations.[8][15] As our understanding of the intricacies of ternary complex formation and the cellular ubiquitin-proteasome system deepens, the rational design of next-generation PROTACs will continue to drive innovation in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SMARCA2 in Chromatin Remodeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMARCA2, also known as BRM (Brahma), is a critical ATPase subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. Dysregulation of SMARCA2 function has been implicated in a variety of human diseases, including developmental disorders and cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of SMARCA2, its mechanism of action in chromatin remodeling, its role in disease, and current therapeutic strategies targeting this essential protein. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this field.
Introduction to SMARCA2 and Chromatin Remodeling
Chromatin, the complex of DNA and proteins within the nucleus of eukaryotic cells, exists in a dynamic state, transitioning between condensed and relaxed structures to regulate gene expression. ATP-dependent chromatin remodeling complexes are key enzymatic machines that utilize the energy of ATP hydrolysis to modulate chromatin structure.[1] The SWI/SNF complex, of which SMARCA2 is a catalytic subunit, is one of the most extensively studied chromatin remodeling families.
SMARCA2, and its paralog SMARCA4 (also known as BRG1), are mutually exclusive ATPases within the SWI/SNF complex.[2] These proteins possess both helicase and ATPase activities, which are essential for their function in repositioning, ejecting, or altering the composition of nucleosomes, the fundamental repeating units of chromatin.[3] By modulating nucleosome positioning, the SMARCA2-containing SWI/SNF complex can expose or conceal regulatory elements in the DNA, such as promoters and enhancers, thereby activating or repressing gene transcription.[1]
Molecular Architecture and Mechanism of Action
Protein Domains and Function
SMARCA2 is a large, multi-domain protein with a highly conserved architecture. Its key functional domains include:
-
ATPase Domain: This is the catalytic core of the protein, responsible for hydrolyzing ATP to provide the energy for chromatin remodeling.[4] Mutations in this domain can lead to a loss of function and are associated with various diseases.
-
Helicase Domain: This domain works in concert with the ATPase domain to translocate along the DNA and disrupt histone-DNA interactions.[3]
-
Bromodomain: This domain recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active chromatin.[5] This interaction helps to target the SWI/SNF complex to specific genomic loci.
-
HSA (Helicase-SANT-Associated) Domain: This domain is involved in protein-protein interactions and may contribute to the overall stability and function of the SWI/SNF complex.
-
QLQ Domain: This domain also mediates protein-protein interactions within the complex.
The SWI/SNF Complex
SMARCA2 functions as part of a large, multi-subunit complex. The composition of the SWI/SNF complex can vary depending on the cell type and developmental stage, leading to functional diversity. Core subunits of the complex include SMARCB1 (SNF5), SMARCC1/2 (BAF155/170), and a variety of assembly and accessory subunits. The combinatorial assembly of these subunits allows for precise regulation of gene expression in different cellular contexts.
Mechanism of Chromatin Remodeling
The process of chromatin remodeling by the SMARCA2-containing SWI/SNF complex is a dynamic and multi-step process:
-
Targeting: The complex is recruited to specific genomic loci through interactions with transcription factors and the recognition of histone modifications, such as acetylation, by the bromodomain of SMARCA2.
-
ATP Hydrolysis: The ATPase domain of SMARCA2 hydrolyzes ATP, leading to a conformational change in the complex.
-
Nucleosome Remodeling: This energy is used to disrupt histone-DNA contacts, resulting in nucleosome sliding, eviction, or the exchange of histone variants. This process increases the accessibility of the DNA to other proteins.
Quantitative Analysis of SMARCA2 Function
Understanding the quantitative aspects of SMARCA2's activity is crucial for developing targeted therapies. The following tables summarize key quantitative data related to its enzymatic activity, binding affinities, and impact on gene expression.
Table 1: ATPase Activity of SMARCA2
| Parameter | Value | Conditions | Reference |
| Michaelis-Menten constant (Km) for ATP | Data not consistently reported in literature | Varies with substrate (DNA, nucleosomes) | [6] |
| Maximum velocity (Vmax) | Data not consistently reported in literature | Dependent on enzyme and substrate concentration | [6] |
| IC50 of Inhibitors | |||
| SMARCA2-IN-6 | < 5 nM | In vitro assay | [7] |
| SMARCA2-IN-8 | 5 nM | In vitro assay | [7] |
Table 2: Binding Affinities of SMARCA2 Bromodomain
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| Acetylated Histone H3 Peptide | 22.4 µM | Surface Plasmon Resonance (SPR) | [8] |
| PFI-3 (inhibitor) | 55 - 110 nM | BROMOScan | [9] |
Table 3: Examples of Gene Expression Changes upon SMARCA2 Modulation
| Gene | Modulation | Fold Change | Cell Line | Reference |
| KRT80 | SMARCA2 degradation | Downregulated | NCI-H1693 | [10] |
| AXL | SMARCA2 degradation | Downregulated | NCI-H1693 | [10] |
| MYC-target genes | SMARCA2 knockdown | Downregulated | t(4;14) Multiple Myeloma | [11] |
| Lipid metabolism genes | SMARCA4 knockdown (SMARCA2 active) | Upregulated | MCF-10A | [12] |
| ECM component genes | SMARCA4 knockdown (SMARCA2 active) | Downregulated | MCF-10A | [12] |
Role of SMARCA2 in Disease
Given its central role in gene regulation, it is not surprising that mutations and dysregulation of SMARCA2 are associated with several human diseases.
Nicolaides-Baraitser Syndrome (NCBRS)
NCBRS is a rare developmental disorder characterized by intellectual disability, sparse hair, distinctive facial features, and seizures.[1] The majority of NCBRS cases are caused by de novo heterozygous missense mutations in the ATPase domain of SMARCA2. These mutations often lead to a non-functional protein that can still be incorporated into the SWI/SNF complex, potentially exerting a dominant-negative effect.
Cancer
The role of SMARCA2 in cancer is complex and context-dependent. While it is considered a tumor suppressor in some contexts, it can also be essential for the survival of certain cancer cells.
-
Tumor Suppressor: In some cancers, loss-of-function mutations or silencing of the SMARCA2 gene have been observed, suggesting a tumor-suppressive role.
-
Synthetic Lethality: A particularly important concept in the context of SMARCA2 and cancer is synthetic lethality. Many cancers harbor inactivating mutations in SMARCA4. In these SMARCA4-mutant cancers, the cells become dependent on the paralogous activity of SMARCA2 for their survival.[2] This creates a therapeutic window where selectively inhibiting or degrading SMARCA2 can kill cancer cells while sparing normal cells that have a functional SMARCA4.[13]
DNA Damage Repair
Recent studies have highlighted a role for SMARCA2 in the DNA damage response.[14][15][16] SMARCA2 and SMARCA4 are recruited to sites of DNA double-strand breaks, where their ATPase activity is required to remodel chromatin and facilitate the recruitment of DNA repair factors.[14][16] Inhibition of SMARCA2/4 can sensitize cancer cells to DNA damaging agents and PARP inhibitors, suggesting a potential combination therapy strategy.[14][15]
Therapeutic Strategies Targeting SMARCA2
The critical role of SMARCA2 in various diseases, particularly in SMARCA4-mutant cancers, has made it an attractive therapeutic target. Several strategies are being pursued to modulate SMARCA2 activity.
ATPase Inhibitors
Small molecule inhibitors that target the ATPase domain of SMARCA2 are in development.[13] By blocking the catalytic activity of SMARCA2, these inhibitors aim to induce synthetic lethality in SMARCA4-deficient tumors.[17]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Several SMARCA2-targeting PROTACs have been developed that have shown potent and selective degradation of SMARCA2, leading to anti-tumor activity in preclinical models of SMARCA4-mutant cancers.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for SMARCA2
This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of SMARCA2.
I. Cell Cross-linking and Chromatin Preparation
-
Grow cells to 80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-600 bp.
II. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin with an anti-SMARCA2 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
III. DNA Purification and Library Preparation
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
IV. Data Analysis
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of SMARCA2 enrichment.
-
Annotate the peaks to identify associated genes and regulatory elements.
In Vitro ATPase Assay
This protocol describes a colorimetric assay to measure the ATPase activity of purified SMARCA2.
Materials:
-
Purified SMARCA2 protein
-
Assay buffer (e.g., 25 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Malachite green reagent for phosphate (B84403) detection
-
Phosphate standard solution
Procedure:
-
Prepare a reaction mixture containing the assay buffer and varying concentrations of ATP.
-
Add purified SMARCA2 protein to initiate the reaction.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.
-
Measure the absorbance at 620 nm.
-
Generate a standard curve using the phosphate standard to determine the concentration of Pi in the samples.
-
Calculate the ATPase activity (e.g., in nmol Pi/min/mg protein).
FRET-based Nucleosome Remodeling Assay
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to monitor nucleosome sliding activity of SMARCA2 in real-time.[13]
I. Preparation of FRET-labeled Nucleosomes
-
Prepare a DNA template containing a nucleosome positioning sequence and labeling sites for donor and acceptor fluorophores.
-
Reconstitute nucleosomes using recombinant histones and the labeled DNA. The donor and acceptor fluorophores should be positioned such that a change in their distance upon nucleosome sliding results in a change in FRET efficiency.
II. Remodeling Reaction
-
Immobilize the FRET-labeled nucleosomes on a passivated surface for single-molecule imaging.
-
Prepare a reaction buffer containing purified SMARCA2-containing SWI/SNF complex and ATP.
-
Initiate the remodeling reaction by adding the complex and ATP to the immobilized nucleosomes.
III. Data Acquisition and Analysis
-
Record the fluorescence signals from the donor and acceptor fluorophores over time using a total internal reflection fluorescence (TIRF) microscope.
-
Calculate the FRET efficiency for individual nucleosomes.
-
Analyze the changes in FRET efficiency over time to determine the kinetics of nucleosome sliding.
Conclusion and Future Directions
SMARCA2 is a master regulator of chromatin structure and gene expression, with profound implications for human health and disease. Its role as a catalytic subunit of the SWI/SNF complex places it at the heart of cellular processes ranging from development to DNA repair. The discovery of the synthetic lethal relationship between SMARCA2 and its paralog SMARCA4 has opened up exciting new avenues for cancer therapy, with several SMARCA2-targeted drugs now in preclinical and clinical development.
Future research will likely focus on several key areas:
-
Elucidating the full spectrum of SMARCA2's functions: Further investigation is needed to understand the diverse roles of SMARCA2 in different cellular contexts and its interplay with other cellular pathways.
-
Developing more selective and potent inhibitors: While promising inhibitors and degraders have been developed, there is still a need for compounds with improved selectivity and pharmacokinetic properties.
-
Identifying biomarkers for patient stratification: To maximize the therapeutic benefit of SMARCA2-targeted therapies, it will be crucial to identify reliable biomarkers to select patients who are most likely to respond.
-
Exploring combination therapies: Combining SMARCA2 inhibitors with other anti-cancer agents, such as DNA damaging agents or immunotherapy, may lead to more effective and durable responses.
The continued exploration of SMARCA2 biology holds great promise for advancing our understanding of fundamental cellular processes and for the development of novel therapies for a range of human diseases.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. SMARCA2 and SMARCA4 Participate in DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Lineage-determining transcription factor-driven promoters regulate cell type-specific macrophage gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preludetx.com [preludetx.com]
- 11. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 13. Monitoring Conformational Dynamics with Single-Molecule Fluorescence Energy Transfer: Applications in Nucleosome Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to PROTAC SMARCA2 Degrader-1: E3 Ligase Recruitment and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets. This guide focuses on PROTAC SMARCA2 degrader-1, a heterobifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and represents a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[1][2] This document provides a comprehensive overview of the E3 ligase recruitment mechanisms, detailed experimental protocols for characterization, and a summary of the quantitative data associated with representative SMARCA2 degraders.
PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][4] The choice of E3 ligase recruited by the PROTAC is a critical determinant of its degradation efficiency and selectivity. For SMARCA2, degraders have been developed to recruit primarily two E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).[5][6][7]
Mechanism of Action: E3 Ligase Recruitment
The fundamental mechanism of a SMARCA2 PROTAC degrader involves the formation of a productive ternary complex between SMARCA2, the PROTAC molecule, and an E3 ubiquitin ligase. This process is initiated by the two distinct warheads of the PROTAC molecule: one binding to the bromodomain of SMARCA2 and the other to the substrate receptor of the E3 ligase complex (e.g., VHL or CRBN).[1][3]
The stability and conformation of this ternary complex are crucial for efficient ubiquitination and subsequent degradation.[1] The linker connecting the two warheads plays a significant role in optimizing the orientation and protein-protein interactions between SMARCA2 and the E3 ligase, which can lead to cooperative binding.[8] Once a productive ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of SMARCA2.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for representative SMARCA2 PROTAC degraders, categorized by the E3 ligase they recruit.
VHL-Recruiting SMARCA2 Degraders
| Degrader | Target Binding (IC50/Kd) | Degradation Potency (DC50) | Max Degradation (Dmax) | Cell Line | Reference |
| ACBI2 | Not specified | Not specified | Not specified | In vivo models | [5][9][10] |
| A947 | SMARCA2: Not specified, SMARCA4: Not specified | ~30-fold selective for SMARCA2 | Not specified | SW1573 | [1][11] |
Cereblon (CRBN)-Recruiting SMARCA2 Degraders
| Degrader | Target Binding (IC50/Kd) | Degradation Potency (DC50) | Max Degradation (Dmax) | Cell Line | Reference |
| YDR1 | Not specified | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | H1792 | [7] |
| YD54 | Not specified | Not specified | Not specified | H322 | [7] |
| Compound ex7 | Not specified | <0.1 µM | Not specified | Not specified | [12] |
| SMARCA2/4-degrader-1 | Not specified | <100 nM | >90% | A549 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of PROTAC SMARCA2 degraders are provided below.
Cellular Degradation Assay (In-Cell Western / Western Blot)
This assay quantifies the reduction in intracellular SMARCA2 protein levels following treatment with a PROTAC degrader.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, SW1573) in 96-well plates for In-Cell Western or 6-well plates for traditional Western blot at a density that ensures 70-80% confluency at the time of harvest.[14]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the SMARCA2 PROTAC degrader (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis (for Western Blot):
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[14]
-
-
In-Cell Western Procedure:
-
After treatment, fix the cells in the plate with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Block non-specific binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the plate and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).[15]
-
-
Western Blot Procedure:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 signal to a loading control (e.g., GAPDH, Vinculin).
-
Calculate the percentage of degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.[14]
-
Ternary Complex Formation Assays
These biophysical assays directly measure the formation and stability of the SMARCA2-PROTAC-E3 ligase ternary complex.
SPR measures the binding kinetics and affinity of the ternary complex in real-time.
Protocol:
-
Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.[6]
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized E3 ligase.
-
To determine the binding affinity of the PROTAC to SMARCA2, a different assay setup is required, often involving immobilization of SMARCA2.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the SMARCA2 protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.[6]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[6]
-
ITC measures the heat change upon binding to determine the thermodynamic parameters of ternary complex formation.
Protocol:
-
Sample Preparation:
-
Dialyze all proteins (SMARCA2, E3 ligase) and dissolve the PROTAC in the same buffer to minimize heats of dilution.[7]
-
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine their binary binding affinity (KD1).
-
Titrate the PROTAC into the SMARCA2 solution to determine their binary binding affinity (KD2).[5]
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with SMARCA2 in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex solution to determine the apparent KD for ternary complex formation (KD,ternary).[5]
-
-
Data Analysis:
-
Analyze the titration curves to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the cooperativity factor (α) as α = KD1 / KD,ternary.[5]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of SMARCA2.
Protocol:
-
Reaction Setup:
-
Combine the following components in a reaction buffer: recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase complex (e.g., VHL or CRBN), recombinant SMARCA2, ubiquitin, and ATP.[16]
-
Add the SMARCA2 PROTAC degrader at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.[1]
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an antibody against SMARCA2.[16]
-
-
Analysis:
-
The appearance of higher molecular weight bands or a smear above the unmodified SMARCA2 band indicates successful polyubiquitination.[16]
-
SMARCA2 Signaling and Functional Consequences
SMARCA2 is a core catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression.[3] The SWI/SNF complex is involved in various cellular processes, including DNA repair, replication, and control of cell growth and differentiation.[3] As such, SMARCA2 and other SWI/SNF subunits are considered tumor suppressors.[3]
In cancers with a loss-of-function mutation in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This synthetic lethal relationship is the primary rationale for developing selective SMARCA2 degraders. The degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to the collapse of the residual SWI/SNF complex, altered gene expression, cell cycle arrest, and ultimately, apoptosis.[1]
Conclusion
The development of PROTACs targeting SMARCA2 for degradation represents a promising therapeutic strategy for SMARCA4-deficient cancers. The efficacy of these molecules is intrinsically linked to their ability to recruit an E3 ligase and form a stable and productive ternary complex. A thorough characterization using a suite of biophysical and cellular assays, as detailed in this guide, is essential for the optimization of SMARCA2 degraders. Understanding the nuances of E3 ligase recruitment, ternary complex formation, and the downstream cellular consequences will be paramount in advancing these targeted protein degraders toward clinical applications.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Engaged in Degradation: A Technical Guide to PROTAC SMARCA2 Degrader-1 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core target engagement studies for PROTAC SMARCA2 degrader-1. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data integral to the evaluation of these novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes and workflows.
Introduction to PROTAC SMARCA2 Degraders
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than their inhibition.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the BAF chromatin remodeling complex, has emerged as a significant target in oncology.[5] In cancers with mutations in the closely related paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, presenting a synthetic lethal therapeutic opportunity.[6][7] PROTACs designed to selectively degrade SMARCA2, such as ACBI1, ACBI2, and A947, have shown promise in preclinical studies.[6][8][9][10]
This guide will delve into the critical target engagement studies that validate the mechanism of action and efficacy of these SMARCA2-targeting PROTACs.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound, providing a comparative overview of their performance.
Table 1: In Vitro Degradation Efficacy of SMARCA2 PROTACs
| PROTAC | Cell Line | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | DC50 (nM) for SMARCA4 | Dmax (%) for SMARCA4 | Reference |
| ACBI1 | MV-4-11 | 6 | Not Reported | 11 | Not Reported | [10][11] |
| ACBI2 (Compound 5) | RKO | 78 | 46 | Not Degraded | Not Degraded | [9] |
| ACBI2 (Compound 6) | RKO | 2 | 77 | 5 | 86 | [9] |
| A947 | SW1573 | 0.039 | 96 | 1.1 | 92 | [12] |
| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent degradation | Not Reported | Not Reported | Not Reported | [13] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximal percentage of protein degradation achieved.
Table 2: Binding Affinities of SMARCA2 PROTACs
| PROTAC | Target | Binding Assay | Kd (nM) | Reference |
| A947 | SMARCA2 Bromodomain | Not Specified | 93 | [12] |
| A947 | SMARCA4 Bromodomain | Not Specified | 65 | [12] |
Kd: Dissociation constant, a measure of binding affinity.
Core Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of PROTAC action and the workflows of key target engagement assays.
Caption: Mechanism of Action for a SMARCA2 PROTAC Degrader.
Caption: Western Blotting Workflow for SMARCA2 Degradation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound target engagement.
Protocol 1: Western Blotting for SMARCA2 Degradation
Objective: To quantify the degradation of SMARCA2 protein in cells treated with a PROTAC degrader.
Materials:
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Loading control primary antibody (e.g., anti-GAPDH, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound or vehicle control for the desired time (e.g., 4, 8, 18, or 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[14] Add ice-cold RIPA buffer with inhibitors to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.[14] Normalize all samples to the same concentration with lysis buffer.
-
Sample Preparation: Mix the normalized lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein per well onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SMARCA2 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of a PROTAC degrader to SMARCA2 in intact cells by measuring changes in protein thermal stability.[15][16]
Materials:
-
Cells in suspension or adherent cells
-
This compound and vehicle control
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (containing protease inhibitors)
-
Equipment for protein detection (e.g., Western blotting setup, mass spectrometer)
Procedure:
-
Cell Treatment: Treat cells with the this compound or vehicle control at the desired concentration and for a sufficient time to allow for target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[16]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble SMARCA2 at each temperature point using Western blotting or mass spectrometry.[16][18]
-
Data Analysis: Plot the amount of soluble SMARCA2 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[17]
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of a PROTAC degrader to SMARCA2 in living cells using bioluminescence resonance energy transfer (BRET).[19][20]
Materials:
-
Cells expressing SMARCA2 fused to NanoLuc® luciferase
-
Cell-permeable fluorescent tracer that binds to SMARCA2
-
This compound
-
Optically clear 96- or 384-well plates
-
BRET-compatible plate reader
Procedure:
-
Cell Plating: Seed the NanoLuc®-SMARCA2 expressing cells in the assay plates.
-
Compound Addition: Add the this compound at various concentrations to the wells.
-
Tracer Addition: Add the fluorescent tracer at a concentration determined by prior optimization.
-
Incubation: Incubate the plate at 37°C to allow the binding to reach equilibrium.
-
BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.[21]
-
Data Analysis: The BRET ratio is calculated from the acceptor and donor emission intensities. The binding of the PROTAC to SMARCA2 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[20] This data can be used to determine the intracellular affinity of the degrader. The assay can be performed in both live and permeabilized cells to assess cell permeability and intracellular availability.[19]
Conclusion
The target engagement studies outlined in this guide are fundamental to the characterization and development of PROTAC SMARCA2 degraders. By employing a combination of quantitative degradation assays, biophysical binding studies, and cellular target engagement methods, researchers can build a comprehensive understanding of a degrader's mechanism of action, potency, and selectivity. The detailed protocols and visualized workflows provided herein serve as a valuable resource for scientists working to advance these promising new therapeutics from the laboratory to the clinic.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Development of biophysical methods for characterization of PROTACs [diva-portal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 11. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 14. benchchem.com [benchchem.com]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
- 21. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
Preclinical Evaluation of a PROTAC SMARCA2 Degrader: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of a representative Proteolysis Targeting Chimera (PROTAC) SMARCA2 degrader. The content is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, structured data from representative molecules, and visualizations of critical pathways and workflows.
1. Introduction
The SWI/SNF chromatin remodeling complex is a key regulator of gene expression, and its core ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are critical for its function. In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), the SMARCA4 gene is inactivated by mutation.[1] These cancer cells become dependent on the paralog protein SMARCA2 for survival, creating a synthetic lethal vulnerability.[2][3]
Targeting SMARCA2 with traditional inhibitors has been challenging due to the high homology between SMARCA2 and SMARCA4.[4] PROTAC technology offers an alternative therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[5] A SMARCA2-targeting PROTAC brings SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] This approach has the potential for high selectivity and efficacy in SMARCA4-deficient cancers.[3][4]
This guide details the typical preclinical cascade for evaluating a selective SMARCA2 degrader.
2. Mechanism of Action
A SMARCA2 PROTAC degrader functions by inducing the formation of a ternary complex between SMARCA2 and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the SMARCA2 protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple SMARCA2 proteins.[5]
3. In Vitro Evaluation
Protein Degradation Assessment
The primary in vitro evaluation is to confirm potent and selective degradation of SMARCA2 protein.
Table 1: In Vitro Degradation Potency of Representative SMARCA2 Degraders
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | Selectivity vs. SMARCA4 | E3 Ligase | Reference |
|---|---|---|---|---|---|---|
| PROTAC SMARCA2 degrader-1 (ex7) | - | < 100 | - | - | - | [6] |
| SMARCA2/4-degrader-1 (I-430) | A549 | < 100 | > 90 | Degrades both | - | [7] |
| A947 | SW1573 | ~10 | > 90 | ~30-fold | VHL | [4] |
| YDR1 | H1568 | - | 87 (at 80 mg/kg in vivo) | Selective | Cereblon | [2] |
| SMD-3236 | - | 0.5 | 96 | >2000-fold | VHL | [8] |
| Unnamed Lead Molecule | - | < 10 | - | >100-fold (DC50 > 1000 nM) | - | |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Anti-proliferative Activity
The functional consequence of SMARCA2 degradation is assessed by measuring the impact on cell viability, particularly in cancer cell lines with SMARCA4 mutations.
Table 2: Anti-proliferative Activity of Representative SMARCA2 Degraders
| Compound Name | Cell Line Context | gIC50 (nM) | Reference |
|---|---|---|---|
| Unnamed Lead Molecule | SMARCA4-deleted | 1 - 10 | |
| Unnamed Lead Molecule | SMARCA4 Wild-Type | > 1000 | |
| Various VHL-PROTACs | H1944 (SMARCA4-mutant) | Potent Impairment | [9] |
| Various VHL-PROTACs | Calu6 (Wild-Type) | Less Potent |[9] |
gIC50: Concentration required to inhibit 50% of cell growth.
4. In Vivo Evaluation
Pharmacokinetics (PK)
The ability of the degrader to achieve and maintain effective concentrations in vivo is critical. Oral bioavailability is a key objective for clinical translation.[2]
Table 3: Pharmacokinetic Parameters of Representative SMARCA2 Degraders
| Compound Name | Species | Dosing Route | Key Finding | Reference |
|---|---|---|---|---|
| YDR1 | Mouse | Oral | Dose-dependent plasma concentration (100 nM to 1.88 µM) | [2] |
| 3rd Gen Degrader (Cmpd-1) | Mouse | Oral | Good oral bioavailability | [10] |
| PRT3789 | Human (Phase 1) | - | Dose-dependent increase in exposure (Cmax, AUC) | [11] |
| AU-24118 | Mouse, Rat | Oral | Favorable PK profiles |[12] |
Pharmacodynamics (PD) and Efficacy
In vivo efficacy is typically evaluated in xenograft models using SMARCA4-deficient human cancer cell lines. Tumor growth inhibition is correlated with target degradation in tumor tissue.
Table 4: In Vivo Efficacy of Representative SMARCA2 Degraders
| Compound Name | Xenograft Model | Key Efficacy Result | Target Degradation in Tumor | Reference |
|---|---|---|---|---|
| YDR1 | H1568 (Lung Cancer) | Tumor growth inhibition | 87% SMARCA2 degradation at 80 mg/kg | [2] |
| SMD-3040 | SMARCA4-deficient models | Strong tumor growth inhibition | - | [13] |
| Unnamed VHL-PROTACs | HCC2302 (NSCLC) | Antitumor efficacy | >95% SMARCA2 degradation required for activity | [9] |
| SMD-3236 | H838 (NSCLC) | Strong antitumor activity with weekly dosing | Profound and persistent SMARCA2 degradation |[8] |
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the levels of SMARCA2 protein in cells following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for SMARCA2 (e.g., Cell Signaling Technology, #11966).[4][14] A loading control antibody (e.g., GAPDH, β-actin, or HDAC1) must also be used.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., SMARCA4-mutant and wild-type lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader and incubate for the desired period (e.g., 5-7 days).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C.[15]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the gIC50 values.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical subcutaneous xenograft study to evaluate in vivo anti-tumor activity.
-
Animal Handling: Use immunodeficient mice (e.g., NOD-SCID or NSG), aged 6-8 weeks. Allow mice to acclimatize before the study. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Harvest SMARCA4-deficient human cancer cells (e.g., NCI-H838) during their logarithmic growth phase. Subcutaneously inject 5-10 million cells, often resuspended in a mixture of PBS and Matrigel®, into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer the SMARCA2 degrader via the determined route (e.g., oral gavage) at specified doses and schedules (e.g., daily or weekly).[2][8] Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor burden limits or pre-defined duration), euthanize the mice and excise the tumors. Measure the final tumor volume and weight. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels) or fixed in formalin for immunohistochemistry.[2][15]
Signaling Pathways and Workflows
Synthetic Lethality in SMARCA4-Mutant Cancers
The therapeutic rationale for a SMARCA2 degrader is based on the principle of synthetic lethality. In normal cells, both SMARCA4 and SMARCA2 contribute to the function of the SWI/SNF complex. In cancer cells with a loss-of-function mutation in SMARCA4, the complex relies solely on SMARCA2 for its activity. Degrading SMARCA2 in this context leads to the collapse of SWI/SNF function and subsequent cancer cell death, while normal cells with functional SMARCA4 are largely unaffected.[2][3]
Downstream Signaling: YAP Pathway
One of the key functional consequences of SMARCA2 degradation in SMARCA4 mutant cancer cells is the modulation of the Hippo-YAP signaling pathway. Studies have shown that SMARCA2 degradation leads to a significant increase in the phosphorylation of YAP1 (at sites like S109 and S127). This phosphorylation inactivates YAP by promoting its cytoplasmic retention and preventing its translocation to the nucleus, thereby inhibiting its pro-proliferative and anti-apoptotic transcriptional program.[16]
Preclinical Evaluation Workflow
The preclinical development of a SMARCA2 degrader follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preludetx.com [preludetx.com]
- 8. benchchem.com [benchchem.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 14. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PROTAC SMARCA2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera, featuring a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document provides detailed experimental protocols for the characterization of PROTAC SMARCA2 degrader-1, a molecule designed to induce the degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with mutations in its paralog, SMARCA4. The protocols outlined herein are essential for evaluating the efficacy and mechanism of action of PROTAC SMARCA2 degraders.
Mechanism of Action: PROTAC-mediated SMARCA2 Degradation
This compound functions by forming a ternary complex with SMARCA2 and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to SMARCA2. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of SMARCA2 degradation by a PROTAC leading to its elimination.
Quantitative Data Summary
The efficacy of PROTAC SMARCA2 degraders is quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the reported in vitro activities of various PROTAC SMARCA2 degraders.
| Compound Name | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited | Reference |
| SMARCA2/4-degrader-1 (I-430) | SMARCA2/4 | A549 | <100 | >90 | 24 | Not Specified | [1] |
| This compound (ex7) | SMARCA2 | Not Specified | <100 | Not Specified | Not Specified | Not Specified | [2] |
| A947 | SMARCA2 (selective) | SW1573 | 0.039 | 96 | 20 | VHL | [3][4] |
| ACBI1 | SMARCA2/4/PBRM1 | MV-4-11 | 6 | >90 | Not Specified | VHL | [5] |
| PROTAC 1 | SMARCA2/4 | MV-4-11 | 300 | ~65 | Not Specified | VHL | [6] |
| YDR1 | SMARCA2 | H1792 | 69 | 87 | 24 | Cereblon | [7] |
| YD54 | SMARCA2 | H1792 | 8.1 | 98.9 | 24 | Cereblon | [7] |
Experimental Protocols
Cell Culture and Treatment
A crucial first step for in vitro assays is the proper maintenance and treatment of cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, SW1573, MV-4-11) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
Caption: General workflow for cell culture and treatment with a PROTAC.
Western Blot for SMARCA2 Degradation
Western blotting is a fundamental technique to quantify the degradation of SMARCA2 protein.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Quantification: Densitometrically quantify the protein bands and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay determines the effect of SMARCA2 degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Ternary Complex Formation Assays
Demonstrating the formation of the SMARCA2-PROTAC-E3 ligase ternary complex is crucial for confirming the mechanism of action. Several biophysical techniques can be employed.
a) Co-Immunoprecipitation (Co-IP)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and lyse them in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or a tag on an overexpressed protein, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of SMARCA2 by Western blot.
b) Surface Plasmon Resonance (SPR)
SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes.[5]
Protocol Outline:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) on an SPR sensor chip.
-
Binary Interaction: Inject the this compound at various concentrations to measure its binding to the E3 ligase.
-
Ternary Interaction: Pre-incubate the PROTAC with SMARCA2 and inject the mixture over the E3 ligase-immobilized surface to measure the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities (KD).
Caption: Workflow for assessing ternary complex formation using SPR.
Conclusion
The protocols described in this document provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its ability to degrade SMARCA2, inhibit cell viability, and form a ternary complex, researchers can gain crucial insights into its therapeutic potential for the treatment of SMARCA4-mutant cancers. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of novel targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTAC SMARCA2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC SMARCA2 Degrader-1 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM (Brahma homolog). SMARCA2 is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome structure. In certain cancers, particularly those with mutations in the paralog SMARCA4, cancer cells become dependent on SMARCA2 for survival. Targeted degradation of SMARCA2 therefore represents a promising therapeutic strategy. This document provides detailed protocols for the use of this compound in a cell culture setting.
Product Information
| Product Name | This compound |
| Synonyms | Compound ex7, Compound I-430 |
| Target(s) | SMARCA2, SMARCA4 |
| Mechanism of Action | Induces targeted protein degradation via the ubiquitin-proteasome system. |
| Appearance | Solid powder |
Storage and Handling
Upon receipt, this compound should be stored as a solid at -20°C. For long-term storage, it is recommended to keep it at -80°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Cell Line | Target(s) | DC50 | Dmax | Treatment Time | Reference |
| A549 | SMARCA2/4 | <100 nM | >90% | 24 hours | [1] |
| HeLa | SMARCA2 | <0.1 µM | Not Reported | Not Reported | [2] |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
SWI/SNF Complex and Gene Regulation
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression. SMARCA2 is a catalytic subunit of this complex. By degrading SMARCA2, the function of the SWI/SNF complex is impaired, leading to changes in the expression of genes involved in cell proliferation and survival.
Experimental Workflow for Evaluating this compound
A general workflow for assessing the activity of this compound in cell culture is outlined below.
Experimental Protocols
Protocol 1: Assessment of SMARCA2 Degradation by Western Blot
This protocol describes how to measure the degradation of SMARCA2 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (DMSO). Replace the medium in the wells with the medium containing the degrader or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the loading control and normalized to the vehicle control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of SMARCA2 degradation on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period, typically 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol can be used to demonstrate the formation of the ternary complex between SMARCA2, this compound, and an E3 ligase.
Materials:
-
Cells expressing the target proteins
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-E3 ligase)
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle for 4-6 hours.
-
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer as described in the Western blot protocol.
-
Pre-clearing the Lysate:
-
Incubate 1 mg of total protein with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the immunoprecipitating antibody (e.g., anti-E3 ligase) to the pre-cleared lysate. As a control, add control IgG to a separate sample.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against SMARCA2 and the E3 ligase to detect the co-immunoprecipitated proteins.
Conclusion
These protocols provide a framework for the cellular characterization of this compound. The optimal experimental conditions, such as compound concentration and incubation time, may vary depending on the cell line and experimental goals and should be determined empirically by the researcher. Careful adherence to these methodologies will enable a thorough evaluation of the efficacy and mechanism of action of this SMARCA2-targeting PROTAC.
References
Application Notes and Protocols for PROTAC SMARCA2 Degrader-1 Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to induce the degradation of specific target proteins. PROTAC SMARCA2 Degrader-1 is a heterobifunctional molecule that selectively targets SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, for ubiquitination and subsequent proteasomal degradation. SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex and is a target of interest in various cancers. This document provides a detailed protocol for performing Western blot analysis to quantify the degradation of SMARCA2 in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Rationale
This compound functions by simultaneously binding to both the SMARCA2 protein and an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of SMARCA2. The ubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. Western blotting is a crucial technique to validate the efficacy of the PROTAC by quantifying the reduction in SMARCA2 protein levels.
Caption: PROTAC-mediated degradation of SMARCA2 protein.
Experimental Protocol: Western Blot Analysis of SMARCA2 Degradation
This protocol details the steps for treating cells with this compound and subsequently analyzing SMARCA2 protein levels via Western blot.
Materials and Reagents
| Reagent | Recommended Supplier (Example) |
| Cell Line (e.g., HeLa, MDA-MB-453s) | ATCC |
| This compound | Varies |
| DMSO (Vehicle Control) | Sigma-Aldrich |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| 4x Laemmli Sample Buffer | Bio-Rad |
| Precast SDS-PAGE Gels (e.g., 4-15% gradient) | Bio-Rad |
| PVDF or Nitrocellulose Membranes | Bio-Rad |
| Transfer Buffer | Bio-Rad |
| Ponceau S Staining Solution | Sigma-Aldrich |
| Blocking Buffer (5% non-fat dry milk or BSA in TBST) | Varies |
| Primary Antibody: Anti-SMARCA2 | See Table 2 |
| Primary Antibody: Loading Control (e.g., GAPDH, β-actin) | See Table 2 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Thermo Fisher Scientific |
Antibody and Reagent Dilutions
| Reagent | Recommended Dilution | Incubation Time/Temp |
| Primary Antibodies | ||
| Anti-SMARCA2 (Rabbit Polyclonal) | 1:500 - 1:1000 | Overnight at 4°C |
| Anti-SMARCA2 (Rabbit Monoclonal) | 1:1000 | Overnight at 4°C |
| Anti-GAPDH (Loading Control) | 1:1000 - 1:10000 | 1 hour at Room Temperature or Overnight at 4°C |
| Anti-β-actin (Loading Control) | 1:1000 - 1:5000 | 1 hour at Room Temperature or Overnight at 4°C |
| Secondary Antibody | ||
| HRP-conjugated Goat Anti-Rabbit IgG | 1:2000 - 1:10000 | 1 hour at Room Temperature |
| Other Reagents | ||
| Blocking Buffer (5% non-fat milk in TBST) | N/A | 1 hour at Room Temperature |
| TBST (Tris-Buffered Saline with 0.1% Tween 20) | N/A | 3 x 10-minute washes |
Detailed Methodology
Cell Culture and Treatment
-
Cell Seeding: Seed a human cancer cell line known to express SMARCA2 (e.g., HeLa, MDA-MB-453s) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the degrader in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing the PROTAC or vehicle. Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
Cell Lysis and Protein Quantification
-
Cell Harvest: After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein molecular weight marker. The full-length SMARCA2 protein has a molecular weight of approximately 185 kDa, so a lower percentage acrylamide (B121943) gel or a gradient gel is recommended for good resolution[1].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-SMARCA2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Loading Control: After imaging for SMARCA2, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Detection and Analysis
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the SMARCA2 band to the corresponding loading control band. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
Caption: Western Blot workflow for SMARCA2 degradation analysis.
References
Application Notes and Protocols: PROTAC SMARCA2 Degrader-1 Immunoprecipitation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] This technology utilizes heterobifunctional molecules composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[3][4] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[3][5] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it an attractive therapeutic target.[6][7] PROTAC-mediated degradation of SMARCA2 offers a promising strategy for treating such SMARCA4-mutant cancers.[6][8]
This document provides detailed application notes and a protocol for performing an immunoprecipitation (IP) assay to characterize a PROTAC SMARCA2 degrader, referred to here as "PROTAC SMARCA2 Degrader-1". Immunoprecipitation is a key technique to confirm the interaction between the PROTAC, SMARCA2, and an E3 ligase, demonstrating the formation of the critical ternary complex.
Mechanism of Action of this compound
The fundamental mechanism of a SMARCA2-targeting PROTAC involves the recruitment of an E3 ubiquitin ligase to the SMARCA2 protein, thereby inducing its degradation. This process can be visualized as a cyclical series of events.
Caption: Mechanism of action for this compound.
Data Presentation
The efficacy of a PROTAC SMARCA2 degrader is typically evaluated by its ability to induce degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative data for various SMARCA2 degraders.
Table 1: In Vitro Degradation of SMARCA2 by PROTACs
| Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| A947 | SW1573 | 20 | Not specified | >90 | VHL | [6][7] |
| YDR1 | H1792 | 24 | 69 | 87 | Cereblon (CRBN) | [9] |
| YDR1 | H1792 | 48 | 60 | 94 | Cereblon (CRBN) | [9] |
| YD54 | H1792 | 24 | 8.1 | 98.9 | Cereblon (CRBN) | [9] |
| YD54 | H1792 | 48 | 16 | 99.2 | Cereblon (CRBN) | [9] |
| ACBI1 | Not specified | Not specified | 6 | Not specified | VHL | [10] |
| PROTAC SMARCA2/4-degrader-1 | A549 | 24 | <100 | >90 | Not specified | [11] |
| This compound (ex7) | Not specified | Not specified | <100 | Not specified | Not specified | [12] |
Table 2: Binding Affinity of a Representative SMARCA2 Degrader (A947)
| Compound | Target Bromodomain | Binding Assay | IC50 (nM) | Reference |
| A947 | SMARCA2 | Probe Displacement | ~100 | [13] |
| A947 | SMARCA4 | Probe Displacement | ~500 | [13] |
Experimental Protocols
Immunoprecipitation Assay to Confirm Ternary Complex Formation
This protocol describes the immunoprecipitation of an E3 ligase (e.g., VHL or CRBN) from cell lysates treated with this compound, followed by western blotting to detect co-immunoprecipitated SMARCA2. A positive result indicates the formation of the ternary complex.
Materials:
-
Cell Line: A suitable cancer cell line expressing SMARCA2 and the relevant E3 ligase (e.g., a SMARCA4-mutant non-small cell lung cancer line like NCI-H1693).
-
This compound and an inactive control (e.g., a version that does not bind the E3 ligase).[14]
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Cell Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% Triton X-100 or NP-40 in PBS) supplemented with protease and phosphatase inhibitors.[15]
-
Primary Antibodies:
-
Antibody against the E3 ligase for immunoprecipitation (e.g., anti-VHL or anti-CRBN).
-
Antibody against SMARCA2 for western blot detection.
-
Antibody against the E3 ligase for western blot detection (as a positive control for IP).
-
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer: Lysis buffer with a lower detergent concentration.
-
Elution Buffer: SDS-PAGE loading buffer.
-
Standard western blotting reagents.
Experimental Workflow Diagram:
Caption: Experimental workflow for the immunoprecipitation assay.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to stabilize the ternary complex and prevent SMARCA2 degradation.
-
Treat the cells with this compound at a concentration known to be effective (e.g., 100 nM) for 2-4 hours. Include a vehicle control (e.g., DMSO) and an inactive PROTAC control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors.[16]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[16]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein input for each IP.[14]
-
-
Immunoprecipitation:
-
To 500 µg - 1 mg of total protein lysate, add 1-5 µg of the primary antibody against the E3 ligase.[16]
-
Incubate the mixture at 4°C with gentle rotation for 2-4 hours or overnight.
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate at 4°C with gentle rotation for an additional 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against SMARCA2 and the E3 ligase.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[14]
-
SMARCA2 Signaling Pathway Context
SMARCA2 is a core component of the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to remodel chromatin.[3][4] This remodeling alters the accessibility of DNA to transcription factors, thereby regulating the expression of a multitude of genes involved in processes like cell cycle control, DNA repair, and differentiation.[3][17] The activity of the SWI/SNF complex can influence major signaling pathways. For instance, degradation of SMARCA2 in SMARCA4 mutant cancer cells has been shown to modulate the YAP signaling pathway.[9]
Caption: Simplified overview of the SMARCA2-containing SWI/SNF complex pathway.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 8. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 17. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes: Cell Viability Assays for PROTAC SMARCA2 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] PROTAC SMARCA2 degrader-1 is designed to selectively target SMARCA2 (also known as BRM), a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[2] In cancers with mutations in the paralog gene SMARCA4, tumor cells often exhibit a synthetic lethal dependency on SMARCA2, making it a compelling therapeutic target.[3][4] By inducing the degradation of SMARCA2, these PROTACs can selectively inhibit the growth of such SMARCA4-mutant cancers.[3][5]
This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability using common, robust assay methods.
Mechanism of Action & Signaling Pathway
This compound functions by forming a ternary complex between the SMARCA2 protein and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][6] This proximity induces the poly-ubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.[4][7] The removal of the SMARCA2 protein disrupts the function of the SWI/SNF complex, altering gene expression and leading to cell cycle arrest and apoptosis, particularly in SMARCA4-deficient cancer cells.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Oral Bioavailability of PROTAC SMARCA2 Degrader-1
These application notes provide a comprehensive overview of the methodologies and data related to the oral bioavailability of PROTAC SMARCA2 degraders. The information is intended for researchers, scientists, and drug development professionals working on targeted protein degradation. While specific data for a compound designated solely as "PROTAC SMARCA2 degrader-1" is not extensively available in the public domain, this document leverages published data from well-characterized, orally bioavailable PROTAC SMARCA2 degraders such as ACBI2, YDR1, and YD54 to provide representative protocols and data.
Introduction to PROTAC SMARCA2 Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2][3][4] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2][3] SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[5][6][7] This complex plays a critical role in regulating gene expression by altering chromatin structure.[5][6][7] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[1][8][9]
The development of orally bioavailable PROTACs has been a significant challenge due to their large molecular size and complex physicochemical properties, which often fall outside the typical parameters for oral drugs (beyond Lipinski's "rule of five").[10] However, recent advancements have led to the development of orally active SMARCA2 degraders, demonstrating the feasibility of this approach.[1][11]
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of representative orally bioavailable PROTAC SMARCA2 degraders from in vivo studies. This data is crucial for assessing the drug-like properties and potential clinical utility of these compounds.
| Compound | Dose (mg/kg, oral) | Cmax (nM) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Animal Model | Reference |
| ACBI2 | 10 | 1070 | 8 | 17900 | 54 | Mouse | [1] |
| 30 | 3380 | 8 | 61000 | 61 | Mouse | [1] | |
| YDR1 | 80 | 1880 (plasma conc. at 24h) | 24 | Not Reported | Not Reported | Mouse | [11] |
| YD54 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Mouse | [11] |
Note: Data for YD54's oral pharmacokinetics were mentioned as favorable for in vivo studies, but specific quantitative values were not provided in the referenced abstract.[11]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the oral bioavailability of a PROTAC SMARCA2 degrader in a murine model.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and oral bioavailability) of a PROTAC SMARCA2 degrader following oral administration.
Materials:
-
PROTAC SMARCA2 degrader (e.g., ACBI2, YDR1)
-
Vehicle solution (e.g., 0.5% methylcellulose, 1% Tween 80 in water)
-
Male CD1 or BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Dosing Formulation: Prepare the dosing solution by suspending the PROTAC SMARCA2 degrader in the appropriate vehicle at the desired concentration.
-
Dosing Administration:
-
For oral administration, administer a single dose of the PROTAC solution to a cohort of mice via oral gavage.
-
For intravenous administration (to determine absolute bioavailability), administer a single dose of the PROTAC formulated in a suitable intravenous vehicle to a separate cohort of mice.
-
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from the mice via a suitable method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profiles using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the oral bioavailability (%) by comparing the AUC from the oral administration group to the AUC from the intravenous administration group, adjusting for the dose.
-
In Vivo Target Engagement and Efficacy Study
This protocol describes a method to assess the in vivo degradation of SMARCA2 and the resulting anti-tumor efficacy of an orally administered PROTAC SMARCA2 degrader in a xenograft model.
Objective: To evaluate the extent of SMARCA2 protein degradation and the anti-tumor activity of a PROTAC SMARCA2 degrader in a relevant cancer model.
Materials:
-
Cancer cell line with SMARCA4 mutation (e.g., NCI-H1792)
-
Immunocompromised mice (e.g., NOD-SCID)
-
PROTAC SMARCA2 degrader
-
Dosing vehicle
-
Calipers
-
Tissue homogenization buffer
-
Western blotting or mass spectrometry equipment for protein quantification
Procedure:
-
Xenograft Model Establishment:
-
Subcutaneously implant cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the tumor-bearing mice into vehicle control and treatment groups.
-
Administer the PROTAC SMARCA2 degrader or vehicle orally, once daily, at the desired dose.
-
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Pharmacodynamic (PD) Assessment:
-
At the end of the study (or at specific time points), euthanize a subset of mice from each group.
-
Excise the tumors and other relevant tissues.
-
Homogenize the tissues and prepare protein lysates.
-
Quantify the levels of SMARCA2 protein using Western blotting or targeted mass spectrometry to determine the extent of degradation.
-
-
Efficacy Assessment:
-
Continue treating the remaining mice and monitor tumor growth until the study endpoint.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
-
-
Tolerability Assessment: Monitor the body weight and general health of the mice throughout the study to assess the tolerability of the treatment.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: PROTAC-mediated degradation of SMARCA2.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Experimental workflow for assessing oral bioavailability.
SMARCA2 in Chromatin Remodeling
Caption: SMARCA2's role in the SWI/SNF complex.
Conclusion
The development of orally bioavailable PROTAC SMARCA2 degraders represents a significant advancement in the field of targeted protein degradation and offers a promising therapeutic strategy for SMARCA4-mutant cancers. The protocols and data presented here provide a framework for the preclinical evaluation of these molecules, focusing on the critical aspects of oral bioavailability, in vivo target engagement, and efficacy. As research in this area continues, standardized and robust methodologies will be essential for the successful translation of these novel therapeutics into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. annualreviews.org [annualreviews.org]
- 5. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. SMARCA2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Ternary Complex Formation with PROTAC SMARCA2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A key mechanistic step for PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This document provides detailed application notes and experimental protocols for the comprehensive assessment of ternary complex formation involving PROTAC SMARCA2 degrader-1, a molecule designed to target the chromatin remodeler SMARCA2 for degradation.
This compound is a heterobifunctional molecule composed of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase or DDB1 and CUL4-associated factor 16 (DCAF16). The formation of the SMARCA2-PROTAC-E3 ligase ternary complex is a critical prerequisite for the subsequent ubiquitination and proteasomal degradation of SMARCA2. Therefore, robust and quantitative assessment of this complex is paramount for the development and optimization of SMARCA2-targeting PROTACs.
These notes will cover state-of-the-art biophysical and cellular techniques to characterize the formation, stability, and kinetics of the ternary complex.
Signaling Pathway and Mechanism of Action
This compound functions by inducing proximity between SMARCA2 and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
Caption: Mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for assessing the efficacy of SMARCA2 PROTACs. Data for well-characterized SMARCA2 degraders like A947 and ACBI1 are provided as a reference for expected values.
Table 1: Binary and Ternary Complex Binding Affinities
| Compound | Target/Ligase | Method | Binding Affinity (Kd) | Cooperativity (α) | Reference |
| A947 | SMARCA2 BD | - | 93 nM | - | [1][2][3] |
| SMARCA4 BD | - | 65 nM | - | [1][2][3] | |
| ACBI1 | SMARCA2-VHL | TR-FRET | - | 26 | [4][5] |
| PROTAC 1 | SMARCA2-VHL | TR-FRET | 3.2 | [4] |
BD: Bromodomain
Table 2: Cellular Degradation Potency
| Compound | Cell Line | Target | Degradation Potency (DC50) | Dmax | Reference |
| A947 | SW1573 | SMARCA2 | 39 pM | 96% | [2] |
| SW1573 | SMARCA4 | 1.1 nM | 92% | [2] | |
| ACBI1 | MV-4-11 | SMARCA2 | 6 nM | >90% | [5] |
| MV-4-11 | SMARCA4 | 11 nM | >90% | [5] | |
| NCI-H1568 | SMARCA2 | 3.3 nM | >90% | [5] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation
Key Experimental Protocols
This section provides detailed protocols for essential biophysical and cellular assays to assess ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity of binary and ternary complex formation.[6][7][8]
Caption: SPR workflow for ternary complex analysis.
Protocol:
-
Immobilization of E3 Ligase:
-
Use a streptavidin-coated sensor chip.
-
Immobilize biotinylated VHL-ElonginB-ElonginC (VBC) complex to the sensor surface to a level of approximately 100-200 response units (RU).
-
Use a reference flow cell with no immobilized protein for background subtraction.
-
-
Binary Interaction Analysis (PROTAC and E3 Ligase):
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% P20).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and the reference cell.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgrams to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d).
-
-
Ternary Complex Analysis:
-
Prepare a constant, saturating concentration of the SMARCA2 bromodomain.
-
Prepare a serial dilution of the PROTAC and pre-incubate each concentration with the saturating concentration of SMARCA2 for at least 30 minutes.
-
Inject the pre-incubated mixtures over the immobilized E3 ligase surface.
-
Fit the data to determine the kinetic parameters for the ternary complex formation.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary K_d of the PROTAC to the E3 ligase divided by the ternary K_d (α = K_d_binary / K_d_ternary).[7] An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[9][10]
Protocol:
-
Sample Preparation:
-
Dialyze all proteins (SMARCA2, E3 ligase complex) and dissolve the PROTAC in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase complex (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM). Perform injections of the PROTAC into the E3 ligase solution.
-
PROTAC into SMARCA2: Fill the ITC cell with SMARCA2 (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM).
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase complex (e.g., 10 µM) pre-saturated with a molar excess of SMARCA2.
-
Fill the syringe with the PROTAC (e.g., 100 µM).
-
Titrate the PROTAC into the pre-formed binary complex of E3 ligase and SMARCA2.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to an appropriate binding model to determine K_d, n, and ΔH for each interaction.
-
Calculate cooperativity as described for SPR.
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time detection and quantification of protein-protein interactions in living cells.[11][12][13]
Caption: NanoBRET™ workflow for in-cell ternary complex analysis.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate.
-
Co-transfect cells with plasmids encoding for NanoLuc®-SMARCA2 (donor) and HaloTag®-E3 ligase (acceptor). Optimize the donor-to-acceptor plasmid ratio to achieve a good assay window.
-
-
Compound Treatment:
-
24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Prepare serial dilutions of this compound.
-
To distinguish ternary complex formation from degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
-
Signal Detection:
-
Add Nano-Glo® Live Cell Substrate to all wells.
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal BRET signal) and Bmax (maximum BRET signal).
-
Proximity Ligation Assay (PLA) for Visualizing Ternary Complexes
PLA is an immunoassay that allows for the in-situ visualization of protein-protein interactions with high specificity and sensitivity.[14][15][16]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in imaging-compatible plates.
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
To visualize the ternary complex without subsequent degradation, pre-treat with a proteasome inhibitor.
-
-
Fixation, Permeabilization, and Blocking:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding sites with a blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species, one targeting SMARCA2 and the other targeting the E3 ligase (e.g., rabbit anti-SMARCA2 and mouse anti-VHL).
-
-
PLA Probe Incubation, Ligation, and Amplification:
-
Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
Add ligation solution to join the oligonucleotides if they are in close proximity (<40 nm).
-
Add amplification solution containing a polymerase and fluorescently labeled oligonucleotides to generate a rolling circle amplification product.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of ternary complex formation.
-
Conclusion
The comprehensive assessment of ternary complex formation is a cornerstone of successful PROTAC development. The combination of biophysical techniques like SPR and ITC with cell-based assays such as NanoBRET™ and PLA provides a multi-faceted understanding of the PROTAC's mechanism of action. By quantifying the kinetics, thermodynamics, and cellular engagement of the SMARCA2-PROTAC-E3 ligase ternary complex, researchers can make informed decisions to optimize degrader potency, selectivity, and overall efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 15. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC SMARCA2 Degrader-1 Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of this compound in your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. It functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of SMARCA2 with ubiquitin, marking it for degradation by the cell's proteasome. This targeted protein degradation approach allows for the study of SMARCA2's role in various cellular processes and its potential as a therapeutic target in diseases like cancer.
Q2: What are the key parameters for determining the optimal concentration of this compound?
The two primary parameters to determine the efficacy and optimal concentration of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.
The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) with minimal off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon commonly observed with PROTACs where the degradation efficiency decreases at higher concentrations.[1] This results in a bell-shaped dose-response curve.[2] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the SMARCA2 protein or the E3 ligase alone, rather than the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation.[2]
To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that maximizes SMARCA2 degradation before the effect diminishes.
Q4: How long should I incubate my cells with this compound?
The time required to achieve maximal degradation can vary between different cell lines and experimental conditions. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, optimal concentration of this compound to determine the ideal incubation time for your specific system.
Q5: What are appropriate controls for my experiments with this compound?
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC.
-
Negative Control PROTAC: If available, use a structurally similar but inactive version of the PROTAC that cannot bind to either SMARCA2 or the E3 ligase.
-
Proteasome Inhibitor Control: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. This should rescue the degradation of SMARCA2.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or no SMARCA2 degradation | Suboptimal PROTAC concentration. | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration. |
| Poor cell permeability. | Consider using a different cell line or perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. | |
| Low expression of the required E3 ligase in the cell line. | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. | |
| Compound instability. | Ensure proper storage of the PROTAC and prepare fresh stock solutions. | |
| Bell-shaped dose-response curve | The "hook effect" is occurring. | This is a classic indicator of the hook effect.[1] Extend the dose-response range to fully characterize the bell shape and identify the optimal concentration at the peak of the curve. Use this optimal concentration for future experiments. |
| High cell toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value. |
| Off-target effects. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC. |
Data Presentation
Table 1: Degradation Potency of this compound and Other SMARCA2 Degraders
| Degrader | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| This compound (compound ex7) | Not specified | < 0.1 µM | Not specified | Not specified | [1] |
| PROTAC SMARCA2/4-degrader-1 (compound I-430) | A549 | < 100 nM | > 90% | 24 hours | [3] |
| ACBI2 | RKO, NCI-H1568 | 1-13 nM | Not specified | 4/18 hours | [4] |
| SMD-3236 | Not specified | < 1 nM | > 95% | Not specified | [5] |
| YDR1 | H1792 | 69 nM | 87% | 24 hours | [6] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of SMARCA2 Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of this compound.
-
Cell Seeding: Plate the desired cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Plot the percentage of SMARCA2 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
Caption: Mechanism of PROTAC-induced SMARCA2 degradation.
Caption: The "Hook Effect" in PROTAC experiments.
Caption: Troubleshooting workflow for optimizing SMARCA2 degradation.
References
how to avoid the hook effect with PROTAC SMARCA2 degrader-1
Welcome to the technical support center for PROTAC SMARCA2 degrader-1. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments and effectively avoid the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
The "hook effect" is a phenomenon observed in dose-response experiments where the degradation of the target protein, SMARCA2, decreases at high concentrations of this compound. This results in a characteristic bell-shaped or "hooked" curve when plotting the percentage of protein degradation against the PROTAC concentration. Instead of a standard sigmoidal curve where higher concentrations lead to a plateau of maximum effect, excessive concentrations of the PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
The hook effect arises from the formation of non-productive binary complexes at high concentrations of this compound. The PROTAC's mechanism relies on the formation of a productive ternary complex, which consists of the SMARCA2 target protein, the PROTAC molecule, and an E3 ligase. However, when the PROTAC is in excess, it is more likely to form binary complexes of either "SMARCA2-PROTAC" or "E3 ligase-PROTAC". These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation of SMARCA2.[1][2]
Q3: What are the experimental consequences of the hook effect?
The primary consequence of the hook effect is the potential for misinterpretation of your experimental data. A potent PROTAC SMARCA2 degrader might be incorrectly assessed as weak or inactive if tested at concentrations that are too high, falling into the inhibitory phase of the dose-response curve. This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
Troubleshooting Guide
Problem: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular concentration range of this compound. It is crucial to test concentrations well above and below the apparent optimal concentration to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration Range: Identify the concentration that yields the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level to ensure you are working within the productive range of the PROTAC.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the SMARCA2-PROTAC-E3 ligase ternary complex at various PROTAC concentrations. Techniques such as NanoBRET or AlphaLISA can provide direct evidence of ternary complex formation and help define the optimal concentration window.[2][3][4][5]
-
Problem: this compound is not showing any degradation of SMARCA2 at the concentrations I've tested.
-
Likely Cause: The concentrations tested may be too high and fall entirely within the inhibitory part of the hook effect curve, or they may be too low to induce degradation.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is recommended to perform a dose-response experiment over a very wide range of concentrations, for example, from 1 pM to 100 µM, to ensure you capture the entire activity profile.
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, it is essential to confirm that it can bind to SMARCA2 and the recruited E3 ligase and facilitate the formation of a ternary complex.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the SMARCA2 target protein and the specific E3 ligase that your PROTAC is designed to recruit at sufficient levels.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration of the PROTAC to determine the ideal incubation time for maximal degradation.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % SMARCA2 Degradation |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 95% (Dmax) |
| 1000 | 70% |
| 10000 | 30% |
Table 2: Key Parameters for Characterizing this compound Activity
| Parameter | Description | Example Value |
| DC50 | The concentration of the PROTAC at which 50% of the target protein is degraded. | 5 nM |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | 95% |
| Hook Point | The concentration at which the degradation efficacy begins to decrease. | >100 nM |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2 protein following treatment with this compound.
Materials:
-
Cell line expressing SMARCA2 (e.g., SW1573)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2 (e.g., from Proteintech)
-
Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended. Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 18-24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing occasionally.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Incubate with a loading control antibody to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Plot the normalized SMARCA2 levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the DC50 and Dmax.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity between SMARCA2 and the E3 ligase induced by the PROTAC.[4][5][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-SMARCA2 fusion protein
-
Plasmid encoding HaloTag®-E3 ligase fusion protein
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-SMARCA2 and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
PROTAC Treatment: Prepare serial dilutions of this compound. Add the PROTAC to the cells at various concentrations.
-
Ligand and Substrate Addition: Add the HaloTag® ligand and NanoBRET™ substrate to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the NanoBRET™ ratio against the PROTAC concentration to determine the dose-dependent formation of the ternary complex. A bell-shaped curve indicates the hook effect.
Visualizations
Figure 1. Mechanism of PROTAC action and the hook effect.
Figure 2. A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. selvita.com [selvita.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to SMARCA2 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on SMARCA2 degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to SMARCA2 degraders?
A1: Acquired resistance to SMARCA2 degraders, particularly proteolysis-targeting chimeras (PROTACs), can arise through several mechanisms:
-
Mutations in the Target Protein: Mutations in the binding site of the target protein can prevent the degrader from effectively engaging with it. For instance, mutations in SMARCA4, a paralog of SMARCA2, have been shown to confer resistance to mSWI/SNF ATPase degraders.[1] In some cases, these mutations in SMARCA4 can make it the critical target, while SMARCA2 becomes more dispensable.[1]
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can lead to increased efflux of the degrader from the cell, reducing its intracellular concentration and efficacy.[1] This has been identified as a mechanism of acquired resistance to mSWI/SNF ATPase degraders.[1]
-
Alterations in the Ubiquitin-Proteasome System (UPS): Since many degraders rely on the cell's natural protein disposal machinery, changes in the components of the UPS can impact degrader efficacy. This can include mutations or altered expression of the E3 ligase recruited by the degrader (e.g., Cereblon or VHL) or components of the proteasome itself.[1][2]
Q2: How can I determine if my cells have developed resistance to a SMARCA2 degrader?
A2: Several experimental approaches can be used to assess resistance:
-
Dose-Response Curves: A rightward shift in the half-maximal degradation concentration (DC50) or a decrease in the maximal degradation level (Dmax) in your cell line compared to the parental, sensitive line is a primary indicator of resistance.
-
Western Blotting: Compare the levels of SMARCA2 protein in parental and suspected resistant cells after treatment with the degrader. Resistant cells will show less degradation of SMARCA2.
-
Cell Viability Assays: In cancer models where SMARCA2 is a synthetic lethal target (e.g., in SMARCA4-deficient cancers), resistance to degradation will correlate with a loss of the anti-proliferative effect of the degrader.[3][4][5][6]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the degrader is still able to bind to SMARCA2 within the cell.[7]
Q3: What is the role of SMARCA4 in resistance to SMARCA2-selective degraders?
A3: In cancers with SMARCA4 loss-of-function mutations, tumor cells become dependent on the paralog SMARCA2 for survival.[2][4][5][8] This creates a synthetic lethal relationship that selective SMARCA2 degraders can exploit.[2][4][5] However, mutations can arise in the residual SMARCA4 gene that render it resistant to dual SMARCA2/4 degraders, making SMARCA4 the dominant functional paralog and thus conferring resistance.[1] For highly selective SMARCA2 degraders, the status of SMARCA4 is a critical biomarker for predicting sensitivity.[4]
Troubleshooting Guides
Problem 1: Inconsistent or no SMARCA2 degradation observed by Western Blot.
| Possible Cause | Troubleshooting Steps |
| Degrader Inactivity | - Confirm the identity and purity of the degrader compound by analytical methods (e.g., LC-MS, NMR).- Test a fresh batch or a different lot of the compound.- Include a positive control compound known to degrade SMARCA2. |
| Suboptimal Treatment Conditions | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Degradation kinetics can vary between cell lines and compounds.[9] |
| Cell Line Specificity | - Ensure the cell line expresses the necessary E3 ligase (e.g., Cereblon or VHL) that the degrader recruits.[1] This can be checked by Western Blot or qPCR.- Some cell lines may have intrinsic resistance mechanisms. |
| Issues with Western Blot Protocol | - Optimize antibody concentration and incubation times for both primary (anti-SMARCA2) and secondary antibodies.- Ensure complete protein transfer from the gel to the membrane.- Use a reliable loading control (e.g., GAPDH, β-actin, or HDAC1) to normalize protein levels.[3] |
Problem 2: Discrepancy between in-vitro binding affinity and cellular degradation potency.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - The degrader may have poor physicochemical properties that limit its ability to cross the cell membrane. |
| Efflux by ABC Transporters | - Co-treat with an inhibitor of ABC transporters, such as zosuquidar (B1662489) for ABCB1, to see if degradation is restored.[1] |
| Inefficient Ternary Complex Formation | - Strong binary binding to either SMARCA2 or the E3 ligase does not always guarantee efficient formation of the productive ternary complex required for ubiquitination.[4] Biophysical assays like Surface Plasmon Resonance (SPR) can be used to study ternary complex dynamics.[2] |
| Metabolic Instability | - The degrader may be rapidly metabolized within the cell. LC-MS/MS can be used to measure the intracellular concentration of the compound over time. |
Quantitative Data Summary
Table 1: Potency of Selected SMARCA2 Degraders
| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line | Assay Method | Reference |
| A947 | SMARCA2 | ~5 | >90 | SW1573 | In-Cell Western | [3] |
| YDR1 | SMARCA2 | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | H1792 | Western Blot | [10] |
| AU-24118 | SMARCA2/4, PBRM1 | Not specified | Not specified | VCaP | Western Blot | [1] |
| G-6599 | SMARCA2/4 | 0.017 (SMARCA2), 0.057 (SMARCA4) | ~95 | SW1573 | Immunofluorescence | [9] |
| PRT3789 | SMARCA2 | Not specified | Robust degradation | SMARCA4-del models | Not specified | [11] |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density to avoid confluence at the end of the experiment. Allow cells to adhere overnight. Treat with the SMARCA2 degrader at various concentrations for the desired time period (e.g., 18-24 hours).[3] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 signal to a loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cells in suspension with the SMARCA2 degrader or vehicle control at the desired concentration and for the appropriate time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of SMARCA2 remaining by Western Blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Signaling Pathways and Workflows
Caption: Mechanisms of action and resistance to SMARCA2 degraders.
Caption: A typical workflow for assessing SMARCA2 degradation by Western Blot.
References
- 1. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. preludetx.com [preludetx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
PROTAC SMARCA2 degrader-1 off-target effects analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PROTAC SMARCA2 Degrader-1. Our aim is to help you anticipate and resolve potential issues related to off-target effects during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Issue: Unexpected Cell Toxicity at Active Concentrations
Question: We are observing significant cell death in our SMARCA4-deficient cancer cell line models at concentrations where SMARCA2 degradation is expected. How can we determine if this is due to off-target effects?
Answer: Unexpected cytotoxicity is a common concern with PROTACs and can arise from either on-target or off-target toxicity. To dissect the underlying cause, a multi-step approach is recommended:
-
Step 1: Confirm On-Target Toxicity. The therapeutic hypothesis for SMARCA2 degradation is synthetic lethality in SMARCA4-mutant cancers.[1][2][3] To confirm that the observed toxicity is due to the intended degradation of SMARCA2, you can perform a rescue experiment. This involves introducing a degrader-resistant mutant of SMARCA2 into your cells and assessing if this rescues the cytotoxic phenotype.
-
Step 2: Generate a Negative Control PROTAC. Synthesize an inactive epimer of your PROTAC that is incapable of binding to the E3 ligase.[1] This control molecule retains the warhead that binds to the target protein. If you still observe toxicity with the negative control, it suggests that the cytotoxicity may be driven by the warhead's off-target engagement, independent of protein degradation.
-
Step 3: Perform a Global Proteomics Analysis. To identify unintended protein degradation, a mass spectrometry-based global proteomics experiment is the gold standard.[4][5][6] This will provide an unbiased view of all protein level changes in response to your PROTAC.
-
Experimental Protocol: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture your SMARCA4-deficient cell line to approximately 70-80% confluency. Treat the cells with this compound at your optimal concentration. Include a vehicle control (e.g., DMSO) and the negative control PROTAC.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
-
-
Step 4: Validate Potential Off-Targets. Once potential off-targets are identified from the proteomics data, validate them using orthogonal methods such as Western blotting or targeted protein quantification.[4]
Issue: Discrepancy Between SMARCA2 Degradation and Anti-proliferative Effect
Question: We observe potent degradation of SMARCA2 in our cellular assays, but the anti-proliferative effect is weaker than expected. What could be the reason for this?
Answer: A disconnect between target degradation and the desired phenotypic outcome can be due to several factors:
-
Cellular Context: The synthetic lethal relationship between SMARCA2 and SMARCA4 is highly context-dependent.[1][2][3] Ensure that your cell line models have a complete loss-of-function of SMARCA4.
-
Compensatory Mechanisms: The cell might be upregulating compensatory signaling pathways to overcome the loss of SMARCA2. A transcriptomics analysis (RNA-sequencing) can help identify such changes at the gene expression level.
-
Off-Target Effects Masking the Phenotype: An off-target effect could be counteracting the desired anti-proliferative effect. For example, the degradation of a tumor suppressor protein would be an undesirable off-target effect. Your global proteomics data should be carefully analyzed for any such occurrences.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for PROTAC SMARCA2 degraders?
A1: While many preclinical studies report high selectivity for recently developed SMARCA2 degraders, potential off-targets can still exist.[2][3][7] The most common off-target is the highly homologous protein SMARCA4.[1] Some pomalidomide-based PROTACs have been shown to degrade zinc-finger (ZF) proteins.[4][8] Global proteomics and ubiquitin mapping are the most comprehensive ways to identify unexpected off-target degradation.[2][3][7]
Q2: How can I differentiate between direct off-target degradation and downstream effects of SMARCA2 degradation?
A2: To distinguish between direct off-targets and indirect downstream effects, consider the following:
-
Time-Course Experiment: Direct off-target degradation should occur with similar kinetics to the degradation of SMARCA2. Downstream effects on protein levels will likely have a delayed onset.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your PROTAC directly engages with a potential off-target protein.[4]
Q3: What is the "hook effect" and how can it impact my off-target analysis?
A3: The "hook effect" occurs at high concentrations of a PROTAC where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (target-PROTAC-E3 ligase).[4] This can lead to reduced degradation of the intended target and potentially misleading results in off-target analysis. It is crucial to perform dose-response experiments to identify the optimal concentration range for your PROTAC.
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of several reported SMARCA2 degraders.
| Degrader | DC50 (nM) | Dmax (%) | Cell Line | Notes |
| SMD-3236 | < 1 | > 95 | - | >2000-fold selectivity over SMARCA4.[1] |
| A947 | - | > 90 | SW1573 | No unexpected off-target degradation observed in proteomics.[2][3] |
| G-6599 | 13-18 | 38 | - | Monovalent degrader.[9] |
| UM-SMD-3236 | < 1 | > 95 | - | >400-fold selectivity over SMARCA4.[10] |
| PRT3789 | 21 (plasma) | - | - | Generally well-tolerated in a Phase I trial.[11] |
| GLR-203101 | - | - | HeLa, SW1573, HEK-293 | No off-target effects on common CRBN neosubstrates.[12] |
| YDR1 | - | 87 (in vivo) | - | Well-tolerated in mice.[13] |
| SMARCA2/4-degrader-1 | < 100 | > 90 | A549 | Degrades both SMARCA2 and SMARCA4.[14] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the off-target analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chempro-innovations.com [chempro-innovations.com]
- 7. MSV000089176 - Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - OmicsDI [omicsdi.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
mitigating off-target activity of SMARCA2 degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMARCA2 degraders. The information provided is intended to help mitigate off-target activity and ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity for SMARCA2 degraders challenging?
Achieving a high degree of selectivity for SMARCA2 degraders is challenging primarily due to the high homology with its paralog, SMARCA4.[1][2][3][4] Both are essential subunits of the SWI/SNF chromatin remodeling complex and share significant structural similarity, particularly in the bromodomain, which is often targeted by the degrader's binding ligand.[5] This homology makes it difficult to design small molecules that selectively bind to SMARCA2 without also binding to SMARCA4.
Q2: What are the primary off-target effects observed with SMARCA2 degraders?
The most significant and well-documented off-target effect of SMARCA2 degraders is the degradation of SMARCA4.[6][7] This is due to the aforementioned homology. Degradation of SMARCA4 can lead to toxicity in normal tissues where both SMARCA2 and SMARCA4 are expressed.[8] Another potential off-target is PBRM1, another bromodomain-containing protein in the PBAF subtype of the SWI/SNF complex.[3][9] Global proteomics and ubiquitin mapping studies are crucial for identifying other, unexpected off-target proteins.[1][2][3][4] For degraders utilizing the Cereblon (CRBN) E3 ligase, off-target degradation of common CRBN neosubstrates is also a consideration.[10]
Q3: What are the main strategies to mitigate off-target activity of SMARCA2 degraders?
Several strategies have been successfully employed to mitigate off-target activity:
-
PROTAC-mediated Selectivity: Proteolysis-targeting chimeras (PROTACs) can transform a non-selective SMARCA2/4 binding ligand into a selective SMARCA2 degrader.[1][2][3][4] This is achieved by optimizing the linker between the SMARCA2 binder and the E3 ligase ligand to favor the formation of a stable ternary complex (SMARCA2-PROTAC-E3 ligase) over the corresponding SMARCA4 complex.
-
Linker Optimization ("Linkerology"): The composition and length of the linker in a PROTAC are critical determinants of selectivity.[11] Modifications to the linker can influence the conformational flexibility and geometry of the ternary complex, thereby favoring SMARCA2 degradation. Incorporating rigid heterocyclic rings into the linker has been shown to be a successful strategy.[11]
-
Choice of E3 Ligase: The choice of the E3 ligase and its corresponding ligand can impact selectivity. While many SMARCA2 degraders utilize VHL-based ligands, others have been developed using Cereblon (CRBN) ligands like pomalidomide.[6][11] More recently, the E3 ligase FBXO22 has been identified as being recruited by monovalent SMARCA2/4 degraders.[12][13][14]
-
Monovalent Degraders: Target-anchored monovalent degraders are an emerging class of molecules that are more drug-like than traditional bivalent PROTACs.[12][13][14] These compounds can offer greater target specificity. For example, the monovalent degrader G-6599 has shown exceptional degradation potency and specificity for SMARCA2/A4 by recruiting the E3 ligase FBXO22.[12][13][14]
-
Structure-Based Design: A structure-based design approach, leveraging co-crystal structures of ligands bound to SMARCA2/4 and E3 ligases, can guide the rational design of more selective degraders.[7]
Troubleshooting Guide
Problem 1: My SMARCA2 degrader also degrades SMARCA4.
-
Possible Cause: The warhead (ligand binding to the bromodomain) has low selectivity between SMARCA2 and SMARCA4. The linker and E3 ligase recruiter may not be optimal for inducing selective degradation.
-
Troubleshooting Steps:
-
Confirm On-Target and Off-Target Degradation: Perform a dose-response experiment and measure the levels of both SMARCA2 and SMARCA4 protein by Western blot or In-Cell Western. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) for both proteins to quantify the degree of selectivity.
-
Optimize the Linker: If you are in the process of designing degraders, synthesize a library of compounds with different linker lengths and compositions. Even subtle changes can significantly impact selectivity.
-
Change the E3 Ligase Ligand: If using a VHL-based degrader, consider switching to a CRBN-based one, or vice-versa. The different ternary complex geometries may favor SMARCA2 degradation.
-
Consider a Monovalent Degrader Approach: Explore the possibility of designing a monovalent degrader that may offer a different mechanism of selectivity.
-
Problem 2: I am observing unexpected off-target protein degradation.
-
Possible Cause: The degrader may be interacting with other proteins, or the recruited E3 ligase may be ubiquitinating other substrates in the vicinity of the target.
-
Troubleshooting Steps:
-
Global Proteomics Analysis: Perform quantitative proteomics using techniques like tandem mass tag (TMT) mass spectrometry to get an unbiased view of the entire proteome upon treatment with your degrader.[11] This will help identify any proteins that are significantly up- or down-regulated.
-
Global Ubiquitin Mapping: A di-glycine remnant mass spectrometry profiling experiment can identify all ubiquitinated proteins in the cell following treatment.[12] This will reveal if your degrader is causing the ubiquitination of off-target proteins.
-
Competition Assays: To confirm that the degradation is dependent on the intended target and E3 ligase, perform competition experiments by pre-treating cells with an excess of the free SMARCA2-binding ligand or the free E3 ligase ligand.[1][11] This should rescue the degradation of both the intended target and any bona fide off-targets.
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative SMARCA2 degraders, highlighting their on-target potency and selectivity over SMARCA4.
Table 1: Degradation Potency and Selectivity of SMARCA2 PROTACs
| Degrader | Target | DC50 (nM) | Dmax (%) | Selectivity (SMARCA4 DC50 / SMARCA2 DC50) | Cell Line | Reference |
| A947 | SMARCA2 | 0.039 | >90 | ~28-fold | SW1573 | [3] |
| SMARCA4 | 1.1 | ~80 | SW1573 | [3] | ||
| SMD-3236 | SMARCA2 | 0.5 | 96 | >2000-fold | HeLa | [7] |
| SMARCA4 | >1000 | 41 | HeLa | [7] | ||
| YDR1 | SMARCA2 | 69 (24h) | 87 | Not specified | H1792 | [11] |
| GLR-203101 | SMARCA2 | Dose-dependent | Not specified | Selective, no off-target on CRBN neosubstrates | HeLa, SW1573, HEK-293 | [10] |
Table 2: Cellular Activity of Selective SMARCA2 Degraders
| Degrader | Cell Line (SMARCA4 status) | IC50 (nM) | Reference |
| A947 | SMARCA4 mutant lung cancer lines | 7 (median) | [3] |
| SMD-3236 | SMARCA4-deficient cell lines | Potent inhibition | [7] |
| SMARCA4 wild-type cell lines | Minimal activity | [7] | |
| GLR-203101 | SMARCA4-deficient cancer cell lines | Selectively inhibited viability | [10] |
| SMARCA4 wild-type cell lines | Reduced effect | [10] |
Experimental Protocols
1. Western Blotting for SMARCA2/SMARCA4 Degradation
-
Cell Lysis: Treat cells with the SMARCA2 degrader at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Electrophoresis and Transfer: Mix lysates with Laemmli buffer, boil, and load equal amounts of protein onto a Bis-Tris 4–20% gradient precast gel.[11] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH, or HDAC1[1]) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 signals to the loading control.
2. Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
-
Sample Preparation: Treat cells with the degrader or DMSO control. Harvest cells, lyse, and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
Mass Spectrometry: Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions.[11] A fold-change and significance plot will highlight proteins that are significantly downregulated by the degrader.[11]
3. HiBiT Assay for Degradation Kinetics
-
Principle: This is a bioluminescent assay that can be used to measure protein levels in real-time in living cells. It requires the target protein (SMARCA2 or SMARCA4) to be endogenously tagged with the small HiBiT peptide.
-
Procedure:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the SMARCA2 or SMARCA4 gene in your cell line of interest.
-
Plate the HiBiT-tagged cells and treat with a dose-response of the degrader over a time course.
-
At each time point, add the LgBiT protein and furimazine substrate to the cells.
-
Measure the luminescence, which is proportional to the amount of HiBiT-tagged protein remaining.
-
This method allows for the determination of degradation kinetics, including DC50 values at different time points.[7]
-
Visualizations
Caption: Mechanism of action for a SMARCA2 PROTAC degrader.
Caption: Troubleshooting workflow for off-target activity.
Caption: Strategies for mitigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 5. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of PROTAC SMARCA2 Degrader-1
Welcome to the technical support center for improving the selectivity of PROTAC SMARCA2 degrader-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary selectivity challenge?
This compound is a proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 (Brahma-related gene 1-associated factor 190A) protein, a key component of the SWI/SNF chromatin remodeling complex. A primary challenge in its development and application is achieving high selectivity for SMARCA2 over its close homolog, SMARCA4 (BRG1). Due to the high degree of structural similarity between the two proteins, many SMARCA2-targeting ligands also bind to SMARCA4, potentially leading to off-target degradation.[1][2]
Q2: Why is selective degradation of SMARCA2 important?
In certain cancers with mutations in the SMARCA4 gene, tumor cells become dependent on SMARCA2 for survival. This creates a synthetic lethal relationship where selectively degrading SMARCA2 can lead to potent anti-cancer effects in SMARCA4-mutant tumors while sparing healthy tissues.[1][2] Co-deletion of both SMARCA2 and SMARCA4 has been shown to be lethal, underscoring the need for high selectivity to ensure a favorable therapeutic window.[3]
Q3: What are the key strategies to improve the selectivity of a SMARCA2 PROTAC?
Improving the selectivity of a SMARCA2 PROTAC can be achieved through several approaches:
-
Linker Optimization: The length, rigidity, and composition of the linker connecting the SMARCA2-binding warhead and the E3 ligase ligand are critical. Modifying the linker can alter the geometry of the ternary complex (SMARCA2-PROTAC-E3 ligase), favoring a productive conformation for SMARCA2 ubiquitination while being unfavorable for SMARCA4.
-
E3 Ligase Selection: Different E3 ligases have distinct expression patterns and substrate specificities. Choosing an E3 ligase that forms a more stable and productive ternary complex with the SMARCA2-bound PROTAC compared to the SMARCA4-bound PROTAC can enhance selectivity.
-
Warhead Modification: While many warheads bind to both SMARCA2 and SMARCA4, subtle modifications can alter the binding affinity and, more importantly, the orientation of the PROTAC, which can be exploited to achieve degradation selectivity. Interestingly, a non-selective SMARCA2/4-binding ligand can be transformed into a selective SMARCA2 degrader.[1][2]
-
Covalent Modifications: Introducing covalent warheads can increase the affinity and residence time of the PROTAC on the target protein, which can be tuned to favor SMARCA2.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working to improve the selectivity of your SMARCA2 degrader.
Issue 1: Significant off-target degradation of SMARCA4 is observed.
-
Possible Cause 1: Suboptimal Linker. The current linker may promote a ternary complex geometry that is productive for both SMARCA2 and SMARCA4 degradation.
-
Solution: Systematically vary the linker length and composition. Synthesize a series of PROTACs with different polyethylene (B3416737) glycol (PEG) chain lengths or more rigid linkers to explore how this affects the relative degradation of SMARCA2 and SMARCA4.
-
-
Possible Cause 2: Non-Optimal E3 Ligase Ligand. The recruited E3 ligase may efficiently ubiquitinate both SMARCA2 and SMARCA4 when brought into proximity.
-
Solution: If using a Cereblon (CRBN)-based ligand, consider switching to a von Hippel-Lindau (VHL)-based ligand, or vice versa. The different protein surfaces of these E3 ligases can lead to different ternary complex stabilities and geometries.
-
-
Possible Cause 3: High PROTAC Concentration. At high concentrations, the "hook effect" can occur, leading to the formation of non-productive binary complexes. While this typically reduces degradation, high concentrations can also drive less favorable ternary complex formation, potentially leading to off-target effects.
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for selective SMARCA2 degradation.
-
Issue 2: The PROTAC shows poor overall degradation of SMARCA2.
-
Possible Cause 1: Inefficient Ternary Complex Formation. The PROTAC may not effectively bridge SMARCA2 and the E3 ligase.
-
Solution: Confirm ternary complex formation using a biophysical assay like the NanoBRET™ Ternary Complex Assay (see protocol below). If complex formation is weak, consider redesigning the linker or switching the E3 ligase ligand.
-
-
Possible Cause 2: Poor Cell Permeability. The physicochemical properties of the PROTAC may prevent it from efficiently crossing the cell membrane.
-
Solution: Assess the cell permeability of your compound. Modifications to the linker or warhead to reduce polarity or increase lipophilicity can improve cell uptake.
-
-
Possible Cause 3: PROTAC Instability. The PROTAC may be unstable in the cell culture medium or inside the cell.
-
Solution: Evaluate the stability of your PROTAC in the experimental medium over the time course of your assay.
-
Issue 3: Inconsistent degradation results between experiments.
-
Possible Cause 1: Variable Cell Conditions. Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency.
-
Solution: Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.
-
-
Possible Cause 2: Inconsistent Reagent Quality. The quality and concentration of reagents, including the PROTAC itself, can vary.
-
Solution: Use freshly prepared dilutions of your PROTAC for each experiment and ensure all other reagents are within their expiration dates and stored correctly.
-
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) for several published SMARCA2 PROTAC degraders. Note that experimental conditions (e.g., cell line, treatment time) vary between studies, which can affect the absolute values.
| PROTAC | Target | DC50 | Dmax | Cell Line | Treatment Time (h) | E3 Ligase Recruited | Reference |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | 20 | VHL | [1] |
| SMARCA4 | 1.1 nM | 92% | SW1573 | 20 | VHL | [1] | |
| ACBI1 | SMARCA2 | 6 nM | >90% | MV-4-11 | 18 | VHL | Not directly in search results |
| SMARCA4 | 11 nM | >90% | MV-4-11 | 18 | VHL | Not directly in search results | |
| ACBI2 | SMARCA2 | 1 nM | >90% | RKO | 18 | VHL | [4] |
| SMARCA4 | 32 nM | Not specified | RKO | 18 | VHL | [4] | |
| SMD-3236 | SMARCA2 | 0.5 nM | 96% | H838 | 24 | VHL | [5] |
| SMARCA4 | >1000 nM | 41% | H838 | 24 | VHL | [5] | |
| GLR-203101 | SMARCA2 | < 10 nM | > 80% | HeLa | Not specified | CRBN | [3][6] |
| SMARCA4 | Not specified | < 10% | HeLa | Not specified | CRBN | [3][6] |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is for quantifying the degradation of SMARCA2 and SMARCA4 in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC. Include a DMSO-only control.
-
Incubate for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per well of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.
-
Quantitative Proteomics for Selectivity Profiling
This protocol provides a global view of protein level changes upon PROTAC treatment to identify off-target effects.
Materials:
-
Cell culture reagents
-
PROTAC and DMSO
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS instrumentation
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC at a chosen concentration and time point, alongside a DMSO control.
-
Harvest and lyse the cells as described in the Western Blot protocol.
-
Extract and digest proteins into peptides.
-
-
TMT Labeling:
-
Label the peptide samples from different conditions (e.g., control, different PROTAC concentrations) with different TMT isobaric tags.
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled samples.
-
Analyze the mixed sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Calculate the relative abundance of each protein in the PROTAC-treated samples compared to the control.
-
Identify proteins that are significantly downregulated to assess the selectivity of the degrader.
-
NanoBRET™ Ternary Complex Assay
This assay monitors the formation of the SMARCA2-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc®-SMARCA2 (or SMARCA4) and HaloTag®-E3 ligase (e.g., VHL or CRBN)
-
Transfection reagent
-
White, 96-well assay plates
-
PROTAC dilutions
-
NanoBRET™ detection reagents (HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate)
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in white assay plates.
-
Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells.
-
-
Reagent Addition and Measurement:
-
Add the NanoBRET™ detection reagents to each well.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
Visualizations
Caption: The signaling pathway of PROTAC-mediated SMARCA2 degradation.
Caption: A logical workflow for troubleshooting poor SMARCA2 selectivity.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
stability issues with PROTAC SMARCA2 degrader-1 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC SMARCA2 degrader-1. The information is designed to address common stability issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2] It functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[3][4][5] The degradation of SMARCA2 can disrupt chromatin remodeling processes that are critical for the survival of certain cancer cells, particularly those with mutations in the paralogous SMARCA4 gene.[6]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity and stability of this compound, it is crucial to adhere to proper storage and handling protocols. For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be stored at -80°C to minimize degradation. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can significantly impact the stability of the compound. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q3: What are the common stability issues observed with PROTACs in solution?
Due to their complex structures and often high molecular weights, PROTACs can exhibit several stability issues in solution, including:
-
Poor Solubility and Aggregation: PROTACs may have limited solubility in aqueous buffers and cell culture media, leading to precipitation and aggregation. This can result in inconsistent and non-reproducible experimental outcomes.
-
Metabolic Instability: PROTACs can be susceptible to metabolism by cellular enzymes, such as cytochrome P450s, which can lead to rapid clearance and reduced efficacy in in vitro and in vivo models.
-
Chemical Instability: The linker component of a PROTAC can be prone to chemical degradation under certain conditions, such as extreme pH or exposure to reactive chemicals.
Q4: How does the "hook effect" impact experiments with this compound?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either SMARCA2 or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Troubleshooting Guide
This guide addresses specific stability-related issues that may arise during experiments with this compound.
Issue 1: Inconsistent or no degradation of SMARCA2 observed.
| Possible Cause | Troubleshooting Steps |
| Degrader Instability in Media | 1. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using LC-MS/MS analysis. 2. If instability is detected, consider reducing the incubation time or using a more stable formulation. |
| Poor Cell Permeability | 1. Evaluate the cellular uptake of the degrader. 2. If permeability is low, consider using formulation strategies such as lipid-based formulations to improve cellular entry. |
| Suboptimal Concentration | 1. Perform a comprehensive dose-response curve to identify the optimal concentration for degradation and to rule out the "hook effect." Test a broad range of concentrations, from nanomolar to low micromolar. |
| Inefficient Ternary Complex Formation | 1. Confirm that both SMARCA2 and the recruited E3 ligase are expressed in your cell line. 2. Biophysical assays such as TR-FRET or SPR can be used to assess the formation and stability of the ternary complex in vitro. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Precipitation or Aggregation of the Degrader | 1. Visually inspect solutions for any signs of precipitation. 2. Measure the solubility of the degrader in your experimental buffer. 3. Consider using co-solvents or other formulation approaches to improve solubility. |
| Improper Storage and Handling | 1. Ensure the degrader is stored at the recommended temperature and protected from light. 2. Always aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inconsistent Dosing | 1. Ensure accurate and consistent preparation of dosing solutions. 2. For in vivo studies, ensure a homogenous and stable formulation. |
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. This data is representative of typical stability profiles for PROTAC molecules and should be used for guidance purposes only.
Table 1: Illustrative Stability Profile of a PROTAC in Various Solutions
| Condition | Solvent | Temperature | Half-life (t1/2) |
| Aqueous Buffer | PBS (pH 7.4) | 37°C | 4 hours |
| Cell Culture Medium | DMEM + 10% FBS | 37°C | 8 hours |
| Organic Solvent | DMSO | Room Temperature | > 48 hours |
| Forced Degradation (Acidic) | 0.1 N HCl | 50°C | 30 minutes |
| Forced Degradation (Basic) | 0.1 N NaOH | 50°C | 15 minutes |
| Forced Degradation (Oxidative) | 3% H₂O₂ | 50°C | 1 hour |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Solution via LC-MS/MS
This protocol outlines a general method for determining the stability of this compound in a desired solution (e.g., cell culture medium, PBS).
-
Preparation of Standards: Prepare a stock solution of this compound in DMSO. Create a series of calibration standards by diluting the stock solution in the desired matrix (e.g., fresh cell culture medium).
-
Incubation: Add a known concentration of the PROTAC to the test solution and incubate at the desired temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the sample.
-
Sample Preparation: Immediately quench the reaction by adding a 3-fold volume of cold acetonitrile (B52724) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC.
-
Data Analysis: Plot the concentration of the PROTAC against time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and the intrinsic stability of the PROTAC.
-
Sample Preparation: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store the solution at an elevated temperature (e.g., 70°C).
-
Photolytic: Expose the solution to UV light.
-
-
Incubation: Incubate the samples under the specified conditions for a defined period (e.g., 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent PROTAC and any major degradants.
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample to determine the extent of degradation and identify the major degradation products.
Visualizations
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA2 | Cancer Genetics Web [cancerindex.org]
Validation & Comparative
A Comparative Analysis of Potency: PROTAC SMARCA2 Degrader-1 vs. A947
In the landscape of targeted protein degradation, particularly for epigenetic regulators, two molecules have emerged as key tools for researchers: PROTAC SMARCA2 degrader-1 and A947. Both are Proteolysis-Targeting Chimeras (PROTACs) designed to induce the degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex. This guide provides an objective, data-driven comparison of their potency and selectivity to aid researchers in selecting the appropriate tool for their experimental needs.
Executive Summary
A947 demonstrates exceptionally higher potency and selectivity for the degradation of SMARCA2 compared to this compound. With a DC₅₀ value in the picomolar range, A947 is several orders of magnitude more potent. Furthermore, A947 exhibits a clear preference for degrading SMARCA2 over its close homolog SMARCA4, a critical feature for studies requiring precise targeting. In contrast, this compound acts as a dual degrader of both SMARCA2 and SMARCA4 with significantly lower potency.
Quantitative Potency and Selectivity
The following tables summarize the key performance metrics for both degraders based on available experimental data. It is important to note that the experimental conditions, such as the cell lines used, differed between the studies, which can influence absolute potency values.
Table 1: Degradation Potency (DC₅₀ & Dₘₐₓ)
| Compound | Target(s) | DC₅₀ | Dₘₐₓ | Cell Line | Citation(s) |
| A947 | SMARCA2 | 39 pM | 96% (@ 10 nM) | SW1573 | [1][2] |
| SMARCA4 | 1.1 nM | 92% (@ 100 nM) | SW1573 | ||
| This compound | SMARCA2/4 | < 100 nM | > 90% | A549 | [3] |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.
Table 2: Binding Affinity (Kd)
| Compound | Target | K_d_ | Citation(s) |
| A947 | SMARCA2 Bromodomain | 93 nM | [1][2] |
| SMARCA4 Bromodomain | 65 nM | [1][2] | |
| This compound | Not Publicly Available | - |
K_d_ (Dissociation Constant) measures the binding affinity of the degrader's ligand to the target protein's bromodomain. A lower K_d_ indicates a higher binding affinity.
Mechanism of Action and Signaling Pathway
Both molecules operate via the PROTAC mechanism. They are heterobifunctional molecules containing a ligand that binds to the target protein (SMARCA2) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. A947 is known to recruit the von Hippel-Lindau (VHL) E3 ligase.[4][5]
Caption: General mechanism of action for SMARCA2-targeting PROTACs.
SMARCA2 is a key component of the SWI/SNF (SWItch/Sucrose Non-Fermentable) complex, a critical ATP-dependent chromatin remodeler. This complex alters the structure of chromatin, thereby regulating gene expression essential for numerous cellular processes, including transcription and DNA repair.[6][7] The degradation of SMARCA2 disrupts the function of the SWI/SNF complex, leading to downstream changes in gene expression.
Caption: Role of SMARCA2 within the SWI/SNF complex signaling pathway.
Experimental Methodologies
The potency of protein degraders is primarily assessed by quantifying the reduction in the target protein levels within cells after treatment. The In-Cell Western™ assay and traditional Western blotting are standard methods for this purpose.
In-Cell Western™ / Western Blot Workflow
This workflow outlines the key steps to determine the DC₅₀ and Dₘₐₓ of a protein degrader. The In-Cell Western™ is a higher-throughput method performed in microplates, while traditional Western blotting involves gel electrophoresis and membrane transfer.[8][9]
Caption: Workflow for determining degrader potency via Western-based methods.
Detailed Protocol: Protein Degradation Quantification
-
Cell Seeding and Treatment : Plate adherent cells (e.g., SW1573 or A549) in 96-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC degrader (e.g., A947 or this compound) for a specified time, typically 18-24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixing and Permeabilization (for In-Cell Western) : After treatment, remove the media and fix the cells with a formaldehyde (B43269) solution for 20 minutes at room temperature.[9] Subsequently, wash the cells and add a permeabilization buffer (e.g., PBS with Triton X-100) to allow antibodies to access intracellular proteins.[9]
-
Cell Lysis (for Traditional Western Blot) : Aspirate media and wash cells with cold PBS. Add lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well, scrape the cells, and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Blocking : To prevent non-specific antibody binding, incubate the fixed cells (ICW) or the membrane (Western blot) with a blocking buffer (e.g., BSA or non-fat milk in TBST) for 1-1.5 hours at room temperature.[9]
-
Antibody Incubation : Incubate with a primary antibody specific to the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-HDAC1 or anti-Tubulin) overnight at 4°C. After washing, incubate with species-appropriate secondary antibodies conjugated to a fluorescent dye (for ICW or fluorescent Western) or an enzyme like HRP (for chemiluminescent Western) for 1 hour at room temperature.
-
Signal Detection and Quantification : For In-Cell Western, scan the plate using an infrared imaging system. For Western blots, apply a chemiluminescent substrate and image the membrane.
-
Data Analysis : Quantify the signal intensity for the target protein and normalize it to the loading control. Plot the normalized protein levels against the logarithm of the degrader concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
Conclusion
For researchers requiring highly potent and selective degradation of SMARCA2, A947 is the superior choice. Its picomolar potency and ~28-fold selectivity over SMARCA4 allow for precise interrogation of SMARCA2-specific functions.[10] this compound, while effective at inducing degradation, is significantly less potent and acts as a dual SMARCA2/SMARCA4 degrader. This property may be advantageous for experiments where the simultaneous knockdown of both ATPases of the SWI/SNF complex is desired. The choice between these two molecules should be guided by the specific requirements for potency and selectivity in the intended biological system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | SWI/SNF chromatin remodelers in prostate cancer progression [frontiersin.org]
- 5. licorbio.com [licorbio.com]
- 6. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 10. researchgate.net [researchgate.net]
selectivity profile of PROTAC SMARCA2 degrader-1 vs other degraders
A Comparative Guide to the Selectivity of SMARCA2 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of various SMARCA2-targeting Proteolysis Targeting Chimeras (PROTACs). The objective is to offer a clear, data-driven overview of the on-target and off-target effects of these molecules, supported by experimental evidence. The information presented is intended to aid researchers in selecting the appropriate chemical tools for their studies and to provide a framework for the development of next-generation SMARCA2 degraders.
Introduction to SMARCA2 Degraders
SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[1][2][3] Targeted protein degradation using PROTACs offers a promising therapeutic strategy to eliminate SMARCA2. A key challenge in developing SMARCA2 degraders is achieving high selectivity over the closely related and functionally important SMARCA4 protein.[2] This guide compares the selectivity of several prominent SMARCA2 degraders.
Quantitative Selectivity Profiles
The following tables summarize the degradation potency (DC50) and selectivity of various SMARCA2 degraders based on available data.
Table 1: Degradation Potency and Selectivity of SMARCA2 Degraders
| Degrader | Target(s) | DC50 SMARCA2 | DC50 SMARCA4 | Selectivity (SMARCA4/SMARCA2) | Cell Line | E3 Ligase Recruited | Reference |
| ACBI1 | SMARCA2/4, PBRM1 | 6 nM | 11 nM | ~1.8-fold | MV-4-11 | VHL | [4][5] |
| ACBI2 | SMARCA2 | 78 nM (partial) | >10 µM | >128-fold | RKO | VHL | [6] |
| A947 | SMARCA2 | - | - | 28-fold | - | VHL | [2] |
| SMD-3236 | SMARCA2 | 0.5 nM | >1000 nM | >2000-fold | - | VHL | [7] |
| AU-19820 | SMARCA2 | - | - | >10000-fold | - | VHL/CRBN | [8] |
| UM-SMD-8801 | SMARCA2 | <10 nM | - | >1000-fold | - | - | [9] |
| AU-SM2-1 | SMARCA2 | 5.15 nM | >1000 nM | >194-fold | MV-4-11 | - | [10] |
| PROTAC SMARCA2 degrader-34 | SMARCA2 | < 0.1 µM | > 1 µM | >10-fold | HeLa | - | [11] |
| PROTAC SMARCA2/4 degrader-36 | SMARCA2/4 | 0.22 nM | 0.85 nM | ~3.9-fold | - | - | [12] |
Note: DC50 values and selectivity can vary depending on the cell line and experimental conditions. "-" indicates data not available in the provided search results.
Table 2: Proteome-Wide Selectivity of Selected SMARCA2 Degraders
| Degrader | Concentration & Time | Cell Line | Proteins Quantified | Significant Off-Targets | Reference |
| ACBI1 | 333 nM for 8h | MV-4-11 | 6,586 | PBRM1, SMARCA4 | [13][14] |
| A947 | High concentration | - | >8900 | None reported | [2][15] |
| G-6599 (monovalent) | 100 nM for 3h | SW1573 | 9,717 | PBRM1, SMARCA4 | [16] |
| Amphista Targeted Glue | - | - | >8000 | SMARCA4 (<5% degradation) | [17] |
Experimental Methodologies
The determination of a degrader's selectivity profile relies on robust experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of SMARCA2 degraders.
Western Blotting for Target Degradation
Objective: To determine the dose-dependent degradation of target proteins (SMARCA2, SMARCA4) upon treatment with a PROTAC degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MV-4-11, NCI-H1568) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC degrader (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of degradation. Calculate the DC50 value by fitting the data to a dose-response curve.
Mass Spectrometry-Based Proteomics for Global Selectivity
Objective: To assess the proteome-wide selectivity of a PROTAC degrader and identify off-target proteins.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC degrader at a specific concentration and for a defined time period. Include a vehicle control and a negative control compound if available. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of peptides across different conditions.
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the degrader.[18] Volcano plots are commonly used to visualize the results, plotting the log2 fold change against the -log10 p-value.[16]
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC degrader.
Experimental Workflow for Proteomic Selectivity Profiling
Caption: Workflow for assessing degrader selectivity via proteomics.
References
- 1. preludetx.com [preludetx.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurigene Oncology reports potent and selective degraders of SMARCA2 and SMARCA4 as cancer therapeutics | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 13. Probe ACBI1 | Chemical Probes Portal [chemicalprobes.org]
- 14. Pardon Our Interruption [opnme.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amphista Therapeutics discloses first details of its SMARCA2 degrader program - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 18. Pardon Our Interruption [opnme.com]
A Head-to-Head Comparison: PROTAC SMARCA2 Degrader-1 vs. SMARCA2 Inhibitors
A new wave of targeted therapies is emerging against cancers harboring mutations in the SWI/SNF chromatin remodeling complex, with a particular focus on the ATPase subunit SMARCA2. Two distinct strategies have come to the forefront: selective inhibition of SMARCA2's function and targeted degradation of the SMARCA2 protein using Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of a representative PROTAC, SMARCA2 degrader-1, and small molecule inhibitors of SMARCA2, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The rationale for targeting SMARCA2 often lies in the concept of synthetic lethality. Many cancers exhibit loss-of-function mutations in SMARCA4, a paralog of SMARCA2. In such cases, the cancer cells become dependent on the remaining SMARCA2 for survival, making it an attractive therapeutic target. While both PROTAC degraders and small molecule inhibitors aim to disrupt SMARCA2 function, they do so through fundamentally different mechanisms, leading to distinct biological consequences and therapeutic profiles.
Mechanism of Action: Inhibition vs. Degradation
SMARCA2 inhibitors typically function by binding to a specific domain of the SMARCA2 protein, most commonly the ATPase domain, thereby blocking its enzymatic activity. This prevents the ATP-dependent chromatin remodeling necessary for the expression of certain genes involved in cell proliferation and survival.
In contrast, PROTAC SMARCA2 degrader-1 is a heterobifunctional molecule. One end binds to the SMARCA2 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the cell's natural disposal system, the proteasome. This results in the near-complete removal of the SMARCA2 protein from the cell.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for representative PROTAC SMARCA2 degraders and SMARCA2 inhibitors based on available preclinical data. It is important to note that direct head-to-head studies are limited, and data is often generated in different cell lines and under varying experimental conditions.
| Metric | This compound (and analogs) | SMARCA2 Inhibitors | Reference |
| Mechanism | Targeted Protein Degradation | Enzyme Inhibition (ATPase/Bromodomain) | N/A |
| Target Engagement | Ternary Complex Formation | Direct Binding to Active Site | N/A |
| Cellular Potency (Degradation) | DC50 < 100 nM | Not Applicable | [1][2] |
| Maximal Degradation (Dmax) | > 90% | Not Applicable | [1] |
| Cellular Potency (Proliferation) | Potent in SMARCA4-mutant cells | Active in SMARCA4-mutant cells | [3] |
| Selectivity | High for SMARCA2 over SMARCA4 degradation | Varies, some are dual SMARCA2/4 inhibitors | [3] |
Table 1: High-Level Performance Comparison
| Compound | Type | DC50 / IC50 | Cell Line | Dmax | Reference |
| PROTAC SMARCA2/4-degrader-1 | PROTAC Degrader | DC50 < 100 nM | A549 | >90% | [1] |
| A947 | PROTAC Degrader | DC50 = 39 pM (SMARCA2) | SW1573 | >90% | [3] |
| ACBI1 | PROTAC Degrader | DC50 = 6 nM (SMARCA2) | - | - | [3] |
| PRT3789 | PROTAC Degrader | - | - | - | [4] |
| FHD-286 | SMARCA2/4 Inhibitor | - | - | - | [5] |
| FHD-909 | Selective SMARCA2 Inhibitor | - | - | - | [5] |
Table 2: Specific Compound Performance Data
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are protocols for key experiments.
Western Blot for SMARCA2 Degradation
This protocol is used to quantify the amount of SMARCA2 protein remaining in cells after treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere overnight. Treat cells with varying concentrations of the this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for SMARCA2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. A loading control like GAPDH or β-actin should be used for normalization.
AlphaScreen Assay for SMARCA2 Inhibitor Binding
This is a bead-based immunoassay used to measure the binding affinity of an inhibitor to the SMARCA2 bromodomain.
-
Reagent Preparation: Prepare assay buffer, biotinylated histone peptide substrate, and purified SMARCA2 bromodomain protein.
-
Compound Dilution: Serially dilute the SMARCA2 inhibitor in assay buffer.
-
Binding Reaction: In a 384-well plate, incubate the SMARCA2 bromodomain protein with the biotinylated substrate and varying concentrations of the inhibitor.
-
Bead Addition: Add streptavidin-coated donor beads and nickel chelate-coated acceptor beads. The donor beads bind to the biotinylated substrate, and the acceptor beads bind to the His-tagged SMARCA2 protein.
-
Signal Detection: If the protein and substrate are in close proximity, the donor beads excite the acceptor beads upon illumination at 680 nm, generating a luminescent signal that is read by a plate reader. The inhibitor will disrupt this interaction, leading to a decrease in signal.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (SMARCA2-PROTAC-E3 ligase), which is the crucial first step in PROTAC-mediated degradation.
-
Cell Treatment: Treat cells with the this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated SMARCA2.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., VHL or Cereblon) that is recruited by the PROTAC.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-E3 ligase complex.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against SMARCA2. The presence of a SMARCA2 band in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.
Conclusion
Both PROTAC SMARCA2 degraders and SMARCA2 inhibitors represent promising therapeutic strategies for cancers with SMARCA4 mutations. The key differentiator lies in their mechanism of action. Inhibitors offer a more traditional approach by blocking the protein's function, while PROTACs induce the complete removal of the target protein. This can lead to a more profound and sustained biological effect and may overcome resistance mechanisms associated with inhibitor-based therapies. However, the development of PROTACs is often more complex due to the need to optimize the ternary complex formation.
The choice between these two modalities will ultimately depend on a variety of factors, including their respective efficacy, safety profiles, and pharmacokinetic/pharmacodynamic properties in clinical settings. The ongoing clinical trials for both SMARCA2 degraders and inhibitors will be crucial in determining their future roles in oncology.[4][5]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - Prelude Therapeutics [investors.preludetx.com]
- 5. ESMO 2024 – degraders disappoint again | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
On-Target Efficacy of PROTAC SMARCA2 Degrader-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC SMARCA2 degrader-1 with other notable SMARCA2-targeting PROTACs. The on-target effects are evaluated through a review of publicly available experimental data, focusing on degradation potency, selectivity, and methodologies for validation.
Introduction to SMARCA2 Degradation
SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers harboring mutations in its paralog, SMARCA4.[1] Proteolysis-targeting chimeras (PROTACs) represent a powerful therapeutic modality to selectively eliminate the SMARCA2 protein, thereby offering a promising avenue for the treatment of SMARCA4-deficient tumors.[2] This guide focuses on validating the on-target effects of this compound and comparing its performance with other well-characterized SMARCA2 degraders.
Comparative Analysis of SMARCA2 Degraders
The efficacy of a PROTAC is primarily determined by its ability to induce potent and selective degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of this compound and its alternatives based on available data.
| Degrader | Target(s) | DC50 | Dmax | Cell Line | Reference |
| This compound | SMARCA2 | < 0.1 µM | > 90% | A549 | [3][4] |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | [2][5] |
| ACBI1 | SMARCA2, SMARCA4, PBRM1 | 6 nM (SMARCA2) | Not Specified | MV-4-11 | [6][7] |
| ACBI2 | SMARCA2 | 1 nM | Not Specified | RKO | [8][9] |
| PRT3789 | SMARCA2 | 0.72 nM | 93% | HeLa | [10][11][12] |
| SMD-3236 | SMARCA2 | 0.5 nM | 96% | H838 | [13][14] |
Table 1: Degradation Potency of SMARCA2 PROTACs. This table provides a comparative overview of the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of various SMARCA2 degraders in different cell lines.
| Degrader | SMARCA2 DC50 | SMARCA4 DC50 | Selectivity (SMARCA4/SMARCA2) | Cell Line | Reference |
| This compound | < 100 nM | Not Specified | Not Specified | A549 | [3] |
| A947 | 39 pM | 1.1 nM | ~28-fold | SW1573 | [2] |
| ACBI1 | 6 nM | 11 nM | ~1.8-fold | MV-4-11 | [7] |
| ACBI2 | 1 nM | 32 nM | > 30-fold | RKO | [8][9] |
| PRT3789 | 0.72 nM | 14 nM | ~19-fold | HeLa | [12] |
| SMD-3236 | < 1 nM | > 1000 nM | > 2000-fold | H838 | [13][15] |
Table 2: Selectivity Profile of SMARCA2 Degraders. This table highlights the selectivity of SMARCA2 degraders by comparing their DC50 values for SMARCA2 and its paralog SMARCA4.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to validate on-target effects, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: Experimental workflow for validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of experimental findings. Below are generalized protocols for key experiments used to validate the on-target effects of SMARCA2 degraders.
Western Blot Analysis of SMARCA2 Degradation
This protocol outlines the steps for detecting and quantifying SMARCA2 and SMARCA4 protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or other degraders for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for measuring changes in the expression of downstream target genes of SMARCA2.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot analysis. Following treatment, extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for SMARCA2 target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[17] An example of commercially available human SMARCA2 primers are Forward: 5'-GAAGAGTCCAGTAGGCAGGAAAC-3' and Reverse: 5'-CATCCACGTCTTGCTTAGCTGTC-3'.[18]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Global Proteomics Analysis by Mass Spectrometry
This protocol provides a general workflow for assessing the global proteomic effects of SMARCA2 degradation.
-
Sample Preparation: Treat cells and harvest cell pellets as previously described. Lyse cells in a buffer compatible with mass spectrometry (e.g., urea-based buffer).[19]
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest proteins into peptides using an appropriate protease, such as trypsin.[20]
-
Peptide Cleanup: Desalt the peptide samples using C18 StageTips or a similar method to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the SMARCA2 degrader.
Conclusion
This compound demonstrates potent degradation of SMARCA2, positioning it as a valuable tool for research in SMARCA4-deficient cancers. This guide provides a framework for comparing its on-target effects with other leading SMARCA2 degraders. The provided experimental protocols offer a starting point for researchers to validate these effects in their own experimental systems. For optimal results, it is recommended to consult the manufacturer's datasheets for specific reagents and to optimize protocols for the specific cell lines and experimental conditions being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PRT3789 | SMARCA2 degrader | Probechem Biochemicals [probechem.com]
- 11. preludetx.com [preludetx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. origene.com [origene.com]
- 19. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 20. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Proteomic Analysis of PROTAC SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in cancers with mutations in its paralog SMARCA4. Proteolysis-targeting chimeras (PROTACs) have been successfully developed to induce the degradation of SMARCA2. This guide provides a comparative overview of the proteomic analyses of cells treated with various PROTAC SMARCA2 degraders, offering insights into their performance, selectivity, and impact on the cellular proteome. This information is critical for the evaluation and selection of the most suitable degrader for further research and development.
Quantitative Proteomic Data Summary
The following tables summarize the quantitative data from proteomic studies on different PROTAC SMARCA2 degraders. These metrics are essential for comparing the potency, selectivity, and off-target effects of the molecules.
Table 1: Degradation Potency and Selectivity of SMARCA2 PROTAC Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Notes | Citation |
| PROTAC SMARCA2/4-degrader-1 | A549 | < 100 | > 90 | Degrades both SMARCA2 and SMARCA4. | [1] |
| A947 | SW1573 | - | - | Potent and selective for SMARCA2 over SMARCA4. | [2][3] |
| AU-24118 | VCaP | - | - | Selectively degrades SMARCA2, SMARCA4, and PBRM1. | [4][5] |
| ACBI1 | - | - | - | A dual SMARCA2/SMARCA4 degrader. | [6] |
| PRT006 | NCI-H1693, NCI-H520 | - | - | Shows significant selectivity for SMARCA2 and PBRM1. | [7] |
Table 2: Overview of Proteomic Analyses for SMARCA2 Degraders
| Degrader | Proteomics Platform | No. of Proteins Quantified | Key Findings | Citation |
| A947 | Mass Spectrometry (Global Proteome & Ubiquitylome) | ~8900 (replicate 1), ~8400 (replicate 2) | No unexpected off-target degradation observed. | [2][3][8] |
| AU-24118 | Mass Spectrometry-based Proteomics | - | Confirmed selective degradation of SMARCA2, SMARCA4, and PBRM1. | [4][5] |
| PRT006 | TMT-based Mass Spectrometry | - | Regulates cell cycle and DNA replication pathway proteins in SMARCA4-deficient cells. | [7] |
| General PROTAC Workflow | Orbitrap Astral Mass Spectrometer | > 8500 | High-throughput screening with deep proteome coverage and reliable quantitation. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols used in the proteomic analysis of PROTAC-treated cells.
Cell Culture and PROTAC Treatment
Cells, such as the human lung carcinoma cell line A549 or the prostate cancer cell line VCaP, are cultured in appropriate media.[1] For treatment, cells are seeded and allowed to adhere before being treated with varying concentrations of the PROTAC degrader or a vehicle control (e.g., DMSO) for a specified duration, typically ranging from a few hours to over 24 hours.[1]
Sample Preparation for Mass Spectrometry
After treatment, cells are harvested and lysed. The protein concentration is determined, and proteins are typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin. For quantitative proteomics, peptides can be labeled with isobaric tags, such as Tandem Mass Tags (TMT), to allow for multiplexed analysis.[10]
Mass Spectrometry Analysis
The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] High-resolution mass spectrometers, such as the Orbitrap Astral, are often used for in-depth proteome coverage and accurate quantification.[9] Data can be acquired in different modes, including data-dependent acquisition (DDA) or data-independent acquisition (DIA), to identify and quantify thousands of proteins in a single experiment.[9]
Data Analysis
The raw mass spectrometry data is processed using specialized software to identify peptides and proteins and to quantify their relative abundance between different treatment conditions. This allows for the determination of which proteins are degraded upon PROTAC treatment and the identification of any off-target effects.[12] The analysis typically involves database searching with specified parameters for mass tolerances and modifications.[10]
Visualizations
Diagrams are provided below to illustrate key processes in the study of PROTAC SMARCA2 degraders.
Caption: Experimental workflow for proteomic analysis of PROTAC-treated cells.
Caption: Mechanism of action for a PROTAC SMARCA2 degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. preludetx.com [preludetx.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of In Vivo SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring SMARCA4 mutations, leveraging the principle of synthetic lethality. This guide provides a comparative overview of several leading SMARCA2 degraders with published in vivo data, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
The Principle of Synthetic Lethality in SMARCA4-Mutant Cancers
SMARCA4 and SMARCA2 are two mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex. In cancers where SMARCA4 is inactivated by mutation, the tumor cells become critically dependent on the paralog protein, SMARCA2, for survival. Targeting SMARCA2 in this context leads to cell death, a concept known as synthetic lethality, while sparing healthy cells where SMARCA4 is functional.[1][2][3][4]
Figure 1: Synthetic lethality in SMARCA4-mutant cancers.
Mechanism of Action: PROTAC-Mediated Degradation
The majority of SMARCA2 degraders are Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[5][6][7][8] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker that connects the two ligands.[5][8] By bringing the E3 ligase into close proximity with SMARCA2, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[5][6][8]
Figure 2: General mechanism of action for PROTAC-mediated SMARCA2 degradation.
Comparative In Vivo Performance of SMARCA2 Degraders
The following tables summarize the in vivo performance of several SMARCA2 degraders based on publicly available data.
Table 1: In Vivo Efficacy of SMARCA2 Degraders
| Degrader | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | SMARCA2 Degradation in Tumor | Reference |
| SMD-3040 | SK-MEL-5 Xenograft | 25 mg/kg, IV, 2x/week for 2 weeks | Strong inhibition | >90% | [9][10][11] |
| H838 Xenograft | 50 mg/kg, IV, 2x/week for 2 weeks | Strong inhibition | >90% | [9][10][11] | |
| YDR1 | H1568 Xenograft | 80 mg/kg, PO, daily for 4 days | - | 87% | [12] |
| H1568 Xenograft | 80 mg/kg, PO, daily for 21 days | Well-tolerated | - | [12] | |
| A947 | HCC515 Xenograft | 40 mg/kg, IV, single dose | Significant decrease in tumor growth | Rapid reduction | [13][14][15] |
| HCC2302 Xenograft | 40 mg/kg, IV, every other week for 30 days | Significant decrease in tumor growth | - | [13][14][15] | |
| ACBI2 | Mouse Lung Cancer Xenograft | Oral administration | Tumor growth inhibition | Near-complete degradation | [16][17] |
| Cmpd-1 | NCI-H838 Xenograft | 3 mg/kg, PO, single dose | - | Robust degradation at 3h and 24h | [18] |
Table 2: In Vitro Degradation Potency of SMARCA2 Degraders
| Degrader | Cell Line | DC50 | Dmax | Reference |
| SMD-3040 | HeLa | 12 nM | 91% | [19] |
| K-Mel-5 | 20 nM | - | [19] | |
| SK-Mel-28 | 35 nM | - | [19] | |
| YDR1 | H1792 | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | [12] |
| YD54 | H1792 | 8.1 nM (24h), 16 nM (48h) | 98.9% (24h), 99.2% (48h) | [12] |
| A947 | SW1573 | 39 pM | 96% | [14][15] |
| ACBI2 | RKO | - | Near-complete | [16][17] |
| Cmpd-3 | HT1080 HiBit | - | 92% | [18] |
| Cmpd-4 | HT1080 HiBit | - | 89% | [18] |
Table 3: Pharmacokinetic Parameters of Selected SMARCA2 Degraders
| Degrader | Species | Administration | Key PK Parameters | Reference |
| YDR1 | C57BL/6 Mice | 80 mg/kg, PO, once daily for 3 days | Plasma concentration at 24h post-last dose: ~1.88 µM | [12] |
| CrbnI391V Mice | 80 mg/kg, PO, once daily for 3 days | Plasma concentration at 24h post-last dose: ~2.45 µM | [12] | |
| ACBI2 | Mouse | Oral | Orally bioavailable | [16][17] |
| Cmpd-1 | Mouse | Oral | Good oral bioavailability, low clearance | [18] |
| Cmpd-3 & 4 | Mouse | Oral | Excellent oral bioavailability (>80% F), low clearance (< 4 ml/min/kg) | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are generalized protocols for key experiments cited in the literature for SMARCA2 degrader evaluation.
General In Vivo Experimental Workflow
Figure 3: A typical experimental workflow for in vivo evaluation of SMARCA2 degraders.
Western Blot Analysis of Tumor Tissue
-
Tissue Lysis: Powdered tumor tissue is lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: The protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for SMARCA2 (and SMARCA4 for selectivity assessment) overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
Immunohistochemistry (IHC) of Tumor Xenografts
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 5µm) are deparaffinized and rehydrated.[22]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., Tris-based buffer, pH 10).[22]
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against SMARCA2.
-
Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The staining intensity and percentage of positive cells are evaluated by a pathologist.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is separated by centrifugation.
-
Sample Preparation: Proteins in the plasma are precipitated (e.g., with acetonitrile), and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the degrader in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (%F) are calculated using appropriate software.
This guide provides a snapshot of the current landscape of in vivo SMARCA2 degraders. The data presented highlights the significant progress in developing potent and selective degraders with promising anti-tumor activity in preclinical models of SMARCA4-deficient cancers. Further investigation and clinical development will be crucial to translate these findings into effective therapies for patients.
References
- 1. preludetx.com [preludetx.com]
- 2. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sklslabs.com [sklslabs.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PROTAC SMARCA2 Degrader-1: A Comprehensive Guide
Researchers and drug development professionals handling PROTAC SMARCA2 degrader-1 and similar compounds must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions. By offering value beyond the product itself, this document aims to be a preferred source for laboratory safety and chemical handling information, building deep trust within the scientific community.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide synthesizes best practices from available safety information for similar research compounds, such as PROTAC SMARCA2 degrader-27, and general guidelines for handling potent chemical agents. Users must always consult the manufacturer-provided SDS for the specific degrader they are using and adhere to their institution's environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be familiar with the potential hazards associated with this compound. The following table summarizes key safety information based on data for similar compounds.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not explicitly classified, but caution is advised. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | Potential irritant. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Eye Irritation | Potential irritant. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | Data not available. Assume potential for target organ effects. | P314: Get medical advice/attention if you feel unwell. |
Proper Disposal Procedures for this compound
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel. Discharge into the environment must be avoided.[1]
Waste Categorization and Segregation
Proper segregation of waste is the first critical step in the disposal process.
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, gloves, weigh boats, paper towels). | Labeled, sealed, and puncture-resistant container designated for chemical waste. |
| Liquid Waste | Unused solutions, cell culture media containing the degrader, and solvent rinses. | Labeled, sealed, and chemically resistant container (e.g., glass or polyethylene). The container must be compatible with all components of the waste stream. |
| Sharps Waste | Contaminated needles, syringes, and razor blades. | Puncture-proof sharps container clearly labeled as containing chemical waste. |
Step-by-Step Disposal Protocol
-
Decontamination of Labware : All non-disposable labware that has come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water. The solvent rinsate must be collected as liquid chemical waste.
-
Packaging of Waste :
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Clearly label each container with "Hazardous Waste," the full chemical name ("this compound"), the concentration (if applicable), and the date of accumulation.
-
-
Storage of Waste : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] The storage area should have secondary containment to manage potential spills.
-
Arranging for Disposal : Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.[1] Adhere to all institutional, local, and national regulations for hazardous waste disposal.[1]
Experimental Workflow: Cell-Based Assay with a PROTAC Degrader
The following diagram illustrates a typical workflow for evaluating the efficacy of a PROTAC SMARCA2 degrader in a cell-based assay.
Caption: A generalized workflow for assessing the activity of a PROTAC SMARCA2 degrader in vitro.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: The PROTAC brings the target protein and an E3 ligase into proximity, leading to ubiquitination and degradation of the target.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
